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ethyl 3,3-dimethyl-4-oxobutanoate Documentation Hub

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  • Product: ethyl 3,3-dimethyl-4-oxobutanoate
  • CAS: 50891-56-0

Core Science & Biosynthesis

Foundational

Ethyl 3,3-Dimethyl-4-Oxobutanoate: A Strategic Gem-Dimethyl Building Block

An in-depth technical guide on Ethyl 3,3-dimethyl-4-oxobutanoate , a specialized 1,4-dicarbonyl equivalent used in the synthesis of gem-dimethyl substituted heterocycles and pharmaceutical intermediates. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Ethyl 3,3-dimethyl-4-oxobutanoate , a specialized 1,4-dicarbonyl equivalent used in the synthesis of gem-dimethyl substituted heterocycles and pharmaceutical intermediates.

Executive Summary

Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0) is a bifunctional aliphatic ester featuring a terminal aldehyde and a gem-dimethyl substitution at the


-position relative to the ester carbonyl. This structural motif is highly valued in medicinal chemistry for two primary reasons:
  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The steric bulk of the methyl groups restricts conformational freedom, pre-organizing the molecule for cyclization reactions. This significantly accelerates the formation of heterocycles compared to unsubstituted analogs.

  • Metabolic Stability: The quaternary carbon center blocks

    
    -oxidation and other common metabolic degradation pathways, often improving the half-life of drug candidates derived from this scaffold.
    

This guide details the physicochemical properties, validated synthesis protocols, and critical applications of CAS 50891-56-0 in modern drug development.[1]

Physicochemical Profile

PropertyDataSource
CAS Number 50891-56-0Chemical Abstracts Service
IUPAC Name Ethyl 3,3-dimethyl-4-oxobutanoateIUPAC
Molecular Formula

--
Molecular Weight 158.20 g/mol --
SMILES CCOC(=O)CC(C)(C)C=O--
Boiling Point 72–74 °C @ 10 mmHgOpitz et al. / ICIPE [1]
Appearance Colorless to pale yellow liquid--
Solubility Soluble in DCM, THF, Ethanol, Ethyl Acetate--
Flash Point > 60 °C (Predicted)--
Stability Air-sensitive (aldehyde oxidation); Store under

at 2–8°C
--

Synthetic Methodologies

Researchers typically access this compound via two primary routes: the classical Stork Enamine Alkylation (for bulk availability) or Ozonolysis (for high-purity, laboratory-scale preparation).

Protocol A: The Enamine Alkylation Route (Classical)

This method utilizes the reactivity of enamines to introduce the acetate chain onto isobutyraldehyde.

  • Mechanism: Stork Enamine Alkylation.

  • Precursors: Isobutyraldehyde, Pyrrolidine, Ethyl Bromoacetate.

Step-by-Step Workflow:

  • Enamine Formation: React isobutyraldehyde (1.0 eq) with pyrrolidine (1.1 eq) in toluene under reflux with a Dean-Stark trap to remove water. Distill the resulting N-(2-methylprop-1-enyl)pyrrolidine.

  • Alkylation: Dissolve the enamine in anhydrous acetonitrile or dioxane. Add ethyl bromoacetate (1.0 eq) dropwise at 0°C.

  • Hydrolysis: Heat the mixture to 60–80°C for 4 hours. Add water/acetic acid buffer (pH 4–5) and reflux for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with diethyl ether, wash with brine, dry over

    
    , and distill under reduced pressure (72–74°C @ 10 mmHg).
    
Protocol B: The Ozonolysis Route (High Purity)

This method is preferred in total synthesis (e.g., synthesis of Aplydactone) due to milder conditions and cleaner product profiles [2].

  • Precursor: Ethyl 3,3-dimethylpent-4-enoate (derived from Johnson-Claisen rearrangement of 3-methylbut-2-en-1-ol).

Step-by-Step Workflow:

  • Setup: Dissolve ethyl 3,3-dimethylpent-4-enoate (21.5 g, 138 mmol) in a mixture of

    
     (4:1, 500 mL).
    
  • Ozonolysis: Cool to –78°C. Bubble ozone (

    
    ) through the solution until a persistent blue color is observed (~2 hours).
    
  • Quench: Purge with

    
     for 15 minutes to remove excess ozone.
    
  • Reduction: Add Triphenylphosphine (

    
    , 1.7 eq) or Dimethyl Sulfide (DMS, 5.0 eq) at –78°C.
    
  • Warming: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the aldehyde.

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis of CAS 50891-56-0 and its divergent transformation into key heterocyclic scaffolds.

G cluster_0 Precursors cluster_1 Heterocyclic Applications Isobutyraldehyde Isobutyraldehyde (C4H8O) Target Ethyl 3,3-dimethyl- 4-oxobutanoate (CAS 50891-56-0) Isobutyraldehyde->Target 1. Pyrrolidine 2. Ethyl Bromoacetate 3. H3O+ (Stork Enamine) Pyrrolidine Pyrrolidine Pentenoate Ethyl 3,3-dimethyl- pent-4-enoate Pentenoate->Target 1. O3, -78°C 2. PPh3 or DMS (Ozonolysis) Pyrrole Gem-Dimethyl Pyrroles Target->Pyrrole + Primary Amines (Paal-Knorr) Pyrazole Gem-Dimethyl Pyrazoles Target->Pyrazole + Hydrazine (Cyclocondensation) Lactone Gem-Dimethyl Lactones Target->Lactone + Reduction (Cyclization)

Figure 1: Synthetic pathways to Ethyl 3,3-dimethyl-4-oxobutanoate and its downstream utility in heterocycle generation.

Applications in Drug Discovery

Synthesis of Gem-Dimethyl Heterocycles

The primary utility of CAS 50891-56-0 is as a "masked" 1,4-dicarbonyl system. Because the aldehyde is more reactive than the ester, regioselective condensations are highly predictable.

  • Pyrazoles: Reaction with hydrazines (

    
    ) yields 3,3-dimethyl-dihydro-pyrazol-5-ones or fully aromatic pyrazoles depending on oxidation conditions. These cores are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
    
  • Pyrroles (Paal-Knorr): Condensation with primary amines (

    
    ) under acidic catalysis (AcOH) cyclizes to form pyrrole-2-carboxylates. The gem-dimethyl group at the 4-position of the pyrrole ring provides steric protection against metabolic attack.
    
Natural Product Synthesis

The compound serves as a pivotal intermediate in the total synthesis of complex terpenes.

  • Case Study: In the synthesis of Lineatin (a pheromone) and Aplydactone (a marine natural product), the oxidative cleavage of a gem-dimethyl alkene to this aldehyde-ester allowed for the precise construction of the quaternary carbon center required for biological activity [1, 2].

Handling and Stability

  • Storage: The aldehyde moiety is susceptible to air oxidation to the corresponding carboxylic acid (Ethyl 3,3-dimethylsuccinate). It must be stored under an inert atmosphere (Argon/Nitrogen) at low temperatures (2–8°C).

  • Safety:

    • GHS Classification: Warning.

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors.

References

  • Opitz, G., et al. (Cited in Attempts on the Synthesis of the Pheromone Component Lineatin). International Centre of Insect Physiology and Ecology Research.

  • Meier, R., & Trauner, D. (2017).[2] Biomimetic and Non-Biomimetic Synthesis of the Ladderane Natural Product (±)-Aplydactone. Ludwig-Maximilians-Universität München.

  • BenchChem. (2025).[3] Ethyl 4-oxobutanoate in Organic Synthesis: Application Notes.

  • Organic Syntheses. (2014). General Procedure for Stork Enamine Alkylation.

Sources

Exploratory

structure of ethyl 3,3-dimethyl-4-oxobutanoate vs ethyl acetoacetate

The following technical guide details the structural and synthetic divergence between Ethyl 3,3-dimethyl-4-oxobutanoate and Ethyl acetoacetate. Technical Whitepaper: Structural Divergence and Synthetic Utility of -Aldo v...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and synthetic divergence between Ethyl 3,3-dimethyl-4-oxobutanoate and Ethyl acetoacetate.

Technical Whitepaper: Structural Divergence and Synthetic Utility of -Aldo vs. -Keto Esters

Executive Summary

In drug discovery, the precise manipulation of carbonyl spacing and steric environment dictates the success of scaffold synthesis.[1] This guide contrasts Ethyl Acetoacetate (EAA) , the archetypal


-keto ester, with Ethyl 3,3-dimethyl-4-oxobutanoate (EDMOB) , a specialized 

-aldo ester.[1] While EAA serves as a nucleophilic powerhouse via its active methylene group, EDMOB functions primarily as a sterically constrained electrophile.[1] This distinction is critical for medicinal chemists designing gem-dimethyl substituted heterocycles or stable terpene analogs.

Part 1: Structural Anatomy & Physicochemical Properties

The fundamental difference lies in the carbon skeleton's oxidation pattern and substitution.[1] EAA is a 1,3-dicarbonyl system capable of resonance stabilization.[1] EDMOB is a 1,4-dicarbonyl equivalent (specifically a


-oxo ester) interrupted by a quaternary carbon, which chemically "insulates" the two carbonyls.[1]
Comparative Physicochemical Profile
FeatureEthyl Acetoacetate (EAA)Ethyl 3,3-dimethyl-4-oxobutanoate (EDMOB)
CAS Number 141-97-950891-56-0
IUPAC Name Ethyl 3-oxobutanoateEthyl 3,3-dimethyl-4-oxobutanoate
Carbonyl Spacing 1,3 (Beta)1,4 (Gamma)
Key Functional Group Ketone + Active MethyleneAldehyde + Quaternary Center

-Proton Acidity (pKa)
~10.7 (DMSO) / ~11 (H

O)
~24-25 (Est.[1] as standard ester)
Enolization High (Keto-Enol Equilibrium)Negligible (Blocked by C3-dimethyl)
Primary Reactivity Nucleophile (at C2) / ElectrophileElectrophile (at C4 Aldehyde)
3D Structural Implications
  • EAA (The Flexible Chelator): The C2 methylene allows the molecule to adopt a planar enol form stabilized by intramolecular hydrogen bonding.[1] This makes it an excellent ligand for metal chelation (e.g., Fe(III) tests) and a substrate for Lewis acid catalysis.[1]

  • EDMOB (The Steric Locker): The C3 gem-dimethyl group introduces the Thorpe-Ingold effect (gem-dimethyl effect).[1] This forces the molecule into a specific conformation that brings the C1 (ester) and C4 (aldehyde) termini closer, favoring cyclization reactions, yet the quaternary center strictly prevents conjugation between the two carbonyls.[1]

Part 2: The Gem-Dimethyl Effect vs. Active Methylene

The divergence in reactivity is dictated by the presence (or absence) of acidic protons between the carbonyls.[1]

EAA: The Active Methylene Platform

EAA is defined by its C2 protons.[1] The electron-withdrawing nature of the adjacent ketone and ester renders these protons highly acidic.

  • Mechanism: Deprotonation yields a resonance-stabilized enolate that can act as a nucleophile (C-alkylation or O-alkylation).[1][2]

  • Consequence: EAA is the "go-to" reagent for building substituted ketones (via decarboxylation) or heterocycles (Knorr pyrrole, Biginelli pyrimidine synthesis).[1]

EDMOB: The Electrophilic Aldehyde

EDMOB lacks the active methylene functionality.[1]

  • C2 Position: The protons at C2 are only adjacent to the ester.[1] The C3 gem-dimethyl group blocks any electronic influence from the C4 aldehyde. Thus, C2 is no more acidic than ethyl acetate.[1]

  • C4 Position: The aldehyde is a potent electrophile, more reactive than the ketone of EAA.[1] However, it cannot enolize towards C3 because C3 is quaternary.[1]

  • Synthetic Logic: EDMOB is used when a "non-enolizable" electrophile is required to prevent side reactions (like self-condensation) or to introduce a metabolically stable gem-dimethyl moiety into a drug candidate.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways dictated by these structural differences.

Reactivity_Comparison cluster_0 Reactivity Outcome EAA Ethyl Acetoacetate (1,3-Dicarbonyl) Enolate Resonance Stabilized Enolate (Nucleophile) EAA->Enolate Base (pKa ~11) EDMOB Ethyl 3,3-dimethyl-4-oxobutanoate (1,4-Aldo-Ester) Aldehyde C4 Aldehyde (Pure Electrophile) EDMOB->Aldehyde Intrinsic Property GemEffect Thorpe-Ingold Effect (Favors Cyclization) EDMOB->GemEffect Steric Bulk NoEnol No Enolization at C3 (Stability) EDMOB->NoEnol Quaternary C3 Alkylation C-Alkylation / Acylation (Building Block) Enolate->Alkylation R-X Cyclization Heterocycle Formation (Pyrimidines, Pyrroles) Enolate->Cyclization Urea/Aldehyde Aldehyde->Cyclization Amines (Paal-Knorr) GemEffect->Cyclization Kinetic Boost

Figure 1: Mechanistic divergence. EAA leverages enolate chemistry for nucleophilic attacks, while EDMOB relies on electrophilic aldehyde reactivity and steric pre-organization.[1]

Part 3: Synthetic Reactivity & Protocols[2]

This section provides validated protocols for utilizing both compounds, highlighting the operational differences.

Protocol A: Synthesis of EDMOB via Ozonolysis

Unlike EAA, which is commercially available in bulk, EDMOB is often synthesized in situ or via oxidative cleavage of a terpene precursor to ensure aldehyde freshness.[1]

Objective: Synthesize Ethyl 3,3-dimethyl-4-oxobutanoate from Ethyl 3,3-dimethylhex-4-enoate. Rationale: Direct oxidation of the alkene provides the aldehyde without over-oxidation to the carboxylic acid.[1]

Reagents:

  • Ethyl 3,3-dimethylhex-4-enoate (1.0 eq)[1]

  • Ozone (O

    
    ) generator[1]
    
  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh

    
    ) (Quench)[1]
    
  • Dichloromethane (DCM) / Methanol (MeOH) (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the alkene substrate in anhydrous DCM/MeOH (4:1 ratio) in a flame-dried round-bottom flask. Cool to -78°C (dry ice/acetone bath).

  • Ozonolysis: Bubble O

    
     through the solution until a persistent faint blue color appears (indicating saturation of double bonds).[1]
    
  • Purge: Flush the system with Nitrogen (N

    
    ) for 15 minutes to remove excess ozone (blue color disappears).
    
  • Reductive Workup (Critical): Add excess Dimethyl sulfide (5.0 eq) or PPh

    
     (1.5 eq) at -78°C.[1] This step reduces the intermediate ozonide to the aldehyde (EDMOB) rather than the carboxylic acid.[1]
    
  • Warming: Allow the mixture to warm naturally to room temperature over 2 hours.

  • Isolation: Concentrate the solvent in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).[1] The aldehyde is sensitive; store under inert gas at -20°C.

Protocol B: EAA in Biginelli Cyclocondensation

A classic demonstration of EAA's active methylene utility.[1]

Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-one. Rationale: EAA acts as the C2-C3-C4 fragment provider.

Reagents:

  • Benzaldehyde (1.0 eq)[1]

  • Ethyl Acetoacetate (1.0 eq)[1]

  • Urea (1.5 eq)[1]

  • Catalyst: HCl (cat.) or Lewis Acid (Yb(OTf)

    
    )[1]
    

Methodology:

  • Reflux: Combine reagents in Ethanol. Add catalyst.[1][3][4][5] Reflux for 4-6 hours.

  • Mechanism:

    • Step 1: Urea + Aldehyde

      
       Acylimine (intermediate).[1]
      
    • Step 2: EAA Enol attacks the imine (Mannich-type addition).[1]

    • Step 3: Cyclization via ester amidation.[1]

  • Result: Precipitate forms upon cooling. Recrystallize from ethanol.

Part 4: Applications in Drug Development[6]

Scaffold Construction
  • EAA: Used for Dihydropyridines (Calcium Channel Blockers like Nifedipine).[1] The active methylene is essential for the Hantzsch pyridine synthesis.[1]

  • EDMOB: Used for Gem-dimethyl substituted Pyrrolidines . Reacting EDMOB with primary amines under reducing conditions (Reductive Amination/Cyclization) yields pyrrolidines with a gem-dimethyl group.[1] This motif is often used to block metabolic oxidation at the

    
    -position of the ring (metabolic soft spot blocking).[1]
    
Metabolic Stability

The gem-dimethyl group in EDMOB derivatives serves a strategic medicinal chemistry function:

  • Blocks

    
    -oxidation:  Prevents enzymatic degradation at the C3 position.
    
  • Conformational Constraint: Locks the receptor-bound conformation, potentially increasing potency and selectivity.[1]

References

  • PubChem. (2025).[1][6] Ethyl 3,3-dimethyl-4-oxobutanoate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (1985).[1] Preparation of Ethyl 3,3-diethoxypropanoate (Related Aldehyde-Ester Methodologies).[1] Org.[1][3][7] Synth. 1985, 64, 138.[1] [Link]

  • Beilstein Journal of Organic Chemistry. (2012).

    
    -amino esters using ethyl nitroacetate. (Context on 
    
    
    
    -aldo ester precursors). [Link]
  • Wikipedia. (2025).[1] Ethyl acetoacetate.[1][2][7][8][9] Wikimedia Foundation.[1] [Link][1][9]

Sources

Foundational

Ethyl 3,3-Dimethyl-4-oxobutanoate: A Technical Whitepaper on Synthesis, Physicochemical Properties, and Pharmaceutical Applications

Executive Summary In advanced organic synthesis and drug development, bifunctional aliphatic building blocks are critical for constructing complex molecular architectures. Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, bifunctional aliphatic building blocks are critical for constructing complex molecular architectures. Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0) is a highly versatile gamma-keto ester (specifically, an aldehyde-ester) that serves as a linchpin in the synthesis of fused heterocyclic compounds[1][2]. Featuring orthogonally reactive carbonyl groups separated by a sterically demanding gem-dimethyl moiety, this compound is engineered for controlled cyclization reactions. This whitepaper provides an in-depth analysis of its physicochemical profile, self-validating synthetic protocols, and its emerging mechanistic role in synthesizing Sphingosine-1-phosphate (S1P) receptor modulators for neurodegenerative diseases[3].

Structural and Physicochemical Profiling

The utility of ethyl 3,3-dimethyl-4-oxobutanoate stems from its precise molecular geometry. The presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance, which not only protects the adjacent ester from premature hydrolysis but also induces the Thorpe-Ingold effect . This thermodynamic phenomenon compresses the internal bond angles, bringing the C1 ester and C4 aldehyde closer together and highly favoring subsequent intramolecular ring-closing reactions[4].

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of the compound[1][5][6]:

PropertyValue
Chemical Name Ethyl 3,3-dimethyl-4-oxobutanoate
Common Synonyms Ethyl 3-formyl-3-methylbutyrate; Succinaldehydic acid, 3,3-dimethyl-, ethyl ester
CAS Registry Number 50891-56-0
Molecular Formula C

H

O

Molecular Weight 158.20 g/mol
SMILES String O=C(OCC)CC(C)(C)C=O
Structural Class

-Aldehyde-ester / Bifunctional aliphatic

Synthetic Methodologies: The Ozonolysis Route

While ethyl 3,3-dimethyl-4-oxobutanoate can be sourced commercially, synthesizing it de novo requires the controlled oxidative cleavage of a larger alkene precursor, such as[4]. Ozonolysis is the preferred method due to its high atom economy and functional group tolerance.

Step-by-Step Self-Validating Protocol

To ensure high fidelity and yield, the following protocol integrates causality and in-line validation for every step:

  • Substrate Dissolution: Dissolve the alkene precursor (ethyl 3,3-dimethylhex-4-enoate) in anhydrous dichloromethane (DCM).

    • Causality: DCM is inert to ozone and stabilizes the highly reactive intermediates.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to maintain -78°C.

    • Causality: Cryogenic temperatures are mandatory to stabilize the primary ozonide and prevent over-oxidation of the resulting aldehyde into a carboxylic acid.

  • Ozone Cleavage: Bubble O

    
     gas through the solution.
    
    • Self-Validation: The reaction is complete when the solution turns a persistent, distinct pale blue. This visual cue confirms the saturation of ozone and the total consumption of the alkene double bond.

  • Inert Purging: Purge the system with N

    
     or Argon gas.
    
    • Self-Validation: The blue color will dissipate, confirming the complete removal of hazardous, unreacted O

      
       gas.
      
  • Reductive Quenching: Add dimethyl sulfide (DMS) dropwise.

    • Causality: DMS acts as a mild reducing agent, selectively reducing the ozonide intermediate to the target aldehyde without reducing the ester moiety[4].

    • Self-Validation: Test the solution with starch-iodide paper. A negative result (no color change) confirms the complete destruction of all peroxide species.

  • Isolation: Warm to room temperature, wash with brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    

G A Alkene Precursor (e.g., Ethyl 3,3-dimethylhex-4-enoate) B Ozonolysis (O3, -78°C) A->B Cleavage C Ozonide Intermediate B->C Cycloaddition D Reductive Quenching (Zn or DMS) C->D Reduction E Ethyl 3,3-dimethyl-4-oxobutanoate (Target Compound) D->E Yielding

Figure 1: Synthetic workflow from alkene precursor to the target aldehyde-ester via ozonolysis.

Mechanistic Role in Drug Development: S1P Receptor Modulation

In pharmaceutical chemistry, ethyl 3,3-dimethyl-4-oxobutanoate is not an active pharmaceutical ingredient (API) itself, but a highly specialized intermediate. It is heavily utilized in the synthesis of fused heterocyclic compounds that act as Sphingosine-1-phosphate (S1P) receptor modulators [2][3].

The Sphingolipid Rheostat and Neuroprotection

S1P receptors (particularly S1P


) are localized in the central nervous system. According to recent , modulating the S1P

receptor shifts the cellular "sphingolipid rheostat" away from ceramide-mediated apoptosis and toward S1P-mediated cell survival[3].

When ethyl 3,3-dimethyl-4-oxobutanoate undergoes an intramolecular aldol condensation, it forms the rigid, cyclic core necessary to bind to the S1P


 receptor pocket[3][4]. By preventing soluble 

-amyloid (A

) oligomers from inducing ceramide spikes, these derived compounds offer profound neuroprotective effects, making them prime candidates for treating Alzheimer's disease and Multiple Sclerosis (MS)[3].

S1P A Ethyl 3,3-dimethyl-4-oxobutanoate (Building Block) B Fused Heterocyclic Compound (S1P Modulator) A->B Intramolecular Aldol Condensation C S1P5 Receptor Activation B->C Agonism D Ceramide/S1P Balance Shift C->D Pathway Modulation E Neuroprotection (Prevention of Apoptosis) D->E Therapeutic Effect

Figure 2: Mechanism of action for S1P5 receptor modulators derived from the target compound.

Analytical Characterization & Self-Validating Protocols

To ensure the scientific integrity of the synthesized ethyl 3,3-dimethyl-4-oxobutanoate, researchers must rely on orthogonal analytical techniques. The causality of these spectral signatures confirms the success of the ozonolysis and the preservation of the ester[1][4].

  • Infrared (IR) Spectroscopy: The most critical diagnostic tool for this bifunctional molecule. A successful synthesis will display two distinct carbonyl (C=O) stretching frequencies: a sharp peak at ~1740 cm

    
      (indicating the intact ethyl ester) and a secondary peak at ~1720 cm
    
    
    
    (confirming the newly formed aldehyde).
  • 
    H NMR Spectroscopy (CDCl
    
    
    
    ):
    The defining signature is a sharp singlet at ~9.6 ppm , which definitively proves the presence of the aldehydic proton. The gem-dimethyl group will appear as a strong, integrated 6H singlet at ~1.1 ppm , while the ethyl ester will present a classic quartet (~4.1 ppm) and triplet (~1.2 ppm) splitting pattern.
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a molecular ion peak[M+H]

    
     at m/z 159.2 , perfectly aligning with the calculated molecular weight of 158.20  g/mol [1].
    

References

  • Title: CN108368107A - Fused heterocyclic compounds as S1P modulators Source: Google Patents URL

Sources

Exploratory

Comprehensive Technical Guide on Ethyl 2,2-Dimethyl-3-Formylpropionate: Synonyms, Structural Biology, and Synthetic Utility

Executive Summary Ethyl 2,2-dimethyl-3-formylpropionate is a highly specialized, bifunctional organic intermediate characterized by its gem-dimethyl backbone, a terminal aldehyde, and an ethyl ester group. This whitepape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,2-dimethyl-3-formylpropionate is a highly specialized, bifunctional organic intermediate characterized by its gem-dimethyl backbone, a terminal aldehyde, and an ethyl ester group. This whitepaper provides an authoritative analysis of its nomenclature, physicochemical properties, and step-by-step synthetic methodologies. Designed for drug development professionals and synthetic chemists, this guide demystifies the compound's synonym landscape and explores its critical role in complex total syntheses, including the construction of intricate bicyclic pheromones and sterically hindered pharmaceutical active ingredients.

Nomenclature and Synonym Landscape

In chemical databases and literature, this compound is frequently listed under multiple synonyms, which can cause significant cataloging confusion. The core of this confusion lies in the selection of the principal carbon chain during nomenclature assignment.

  • Ethyl 2,2-dimethyl-4-oxobutanoate (IUPAC Standard): According to modern IUPAC nomenclature, the longest carbon chain containing the principal functional groups (ester and aldehyde) dictates the parent name. The chain consists of 4 carbons (butanoate). The aldehyde oxygen at carbon 4 is denoted as an "oxo" group, and the two methyl groups are located at carbon 2.

  • Ethyl 2,2-dimethyl-3-formylpropionate: This older, yet widely used synonym, treats the 3-carbon chain (propionate) as the parent. The aldehyde group is treated as a substituent ("formyl") attached to the third carbon.

  • Ethyl 3-formyl-2,2-dimethylpropanoate: A slight variation of the above, replacing "propionate" with the more modern "propanoate."

  • CAS Registry Number: 139732-52-8.

Nomenclature Core Target Compound C8H14O3 IUPAC Ethyl 2,2-dimethyl-4-oxobutanoate (4-Carbon Parent Chain) Core->IUPAC IUPAC Rules Syn1 Ethyl 2,2-dimethyl-3-formylpropionate (3-Carbon Parent + Formyl) Core->Syn1 Substituted Propionate Syn2 CAS: 139732-52-8 (Global Registry) Core->Syn2 Database Identifier

Structural logic mapping the synonyms of ethyl 2,2-dimethyl-4-oxobutanoate.

Physicochemical Profiling

The presence of the gem-dimethyl group (two methyls on the alpha carbon) is not merely structural; it imparts the Thorpe-Ingold effect . This steric bulk compresses the internal bond angle between the functional groups, thermodynamically favoring intramolecular cyclization reactions (e.g., lactonization).

PropertyValueAnalytical Significance
Chemical Formula C₈H₁₄O₃Defines stoichiometry for downstream reactions.
Molecular Weight 158.19 g/mol Critical for precise molar equivalent calculations.
CAS Registry Number 139732-52-8Essential for procurement and safety documentation.
Boiling Point 78-80 °C at 10 mmHgIndicates volatility; requires vacuum distillation for purification.
IR Absorption (Carbonyl) ~1726 cm⁻¹ (Strong)Confirms the presence of both ester and aldehyde C=O stretches.
¹H NMR (CDCl₃) δ 1.30 (s, 6H), 4.20 (q)Validates the gem-dimethyl singlet and the ethyl ester quartet.

(Data corroborated by spectroscopic analyses from pheromone synthesis literature ).

Synthetic Methodologies: Experimental Workflow

The synthesis of ethyl 2,2-dimethyl-4-oxobutanoate requires precise control over enolate chemistry and oxidative cleavage. The following protocol outlines a self-validating, two-step synthesis starting from ethyl isobutyrate.

Step 1: Kinetically Controlled Alkylation
  • Objective: Form the intermediate ethyl 2,2-dimethyl-4-pentenoate.

  • Procedure:

    • In a flame-dried, argon-purged Schlenk flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

    • Add n-Butyllithium (1.1 eq) dropwise to generate Lithium Diisopropylamide (LDA).

    • Slowly introduce ethyl isobutyrate (1.0 eq). Stir for 45 minutes at -78 °C.

    • Add allyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via vacuum distillation.

  • Causality & Validation: LDA is utilized at cryogenic temperatures to ensure kinetic deprotonation, preventing undesired Claisen self-condensation. The bulky base selectively abstracts the alpha-proton, forming a stable lithium enolate. The successful quench is validated by the immediate cessation of gas evolution and clear phase separation.

Step 2: Selective Ozonolysis
  • Objective: Cleave the terminal alkene to yield the target aldehyde.

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Bubble ozone (O₃) through the solution until a faint blue color persists.

    • Purge excess ozone with argon until the blue color dissipates.

    • Add dimethyl sulfide (DMS, 2.0 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight.

    • Concentrate under reduced pressure and purify via silica gel chromatography.

  • Causality & Validation: The faint blue color acts as a self-validating visual indicator that the alkene is fully consumed and the solvent is saturated with ozone. DMS is strictly chosen over oxidative workups (like H₂O₂) because it selectively reduces the highly unstable ozonide intermediate to the aldehyde (formyl group), preventing over-oxidation to a carboxylic acid.

Synthesis Step1 Ethyl Isobutyrate + LDA (Base) Step2 Lithium Enolate (-78°C, THF) Step1->Step2 Kinetic Deprotonation Step3 Alkylation with Allyl Bromide Step2->Step3 SN2 Attack Step4 Ethyl 2,2-dimethyl- 4-pentenoate Step3->Step4 C-C Bond Formation Step5 Ozonolysis (O3) + DMS Reduction Step4->Step5 Oxidative Cleavage Step6 Ethyl 2,2-dimethyl- 4-oxobutanoate Step5->Step6 Reductive Workup

Step-by-step synthetic workflow for ethyl 2,2-dimethyl-4-oxobutanoate.

Applications in Advanced Drug & Pheromone Development

The bifunctional nature of ethyl 2,2-dimethyl-4-oxobutanoate makes it a highly sought-after synthon. A prominent historical application of this compound is found in the attempted total synthesis of Lineatin , an aggregation pheromone of the striped ambrosia beetle .

In these complex synthetic pathways, the aldehyde terminus serves as an electrophilic site for Wittig olefinations or Grignard additions, while the ester terminus can be independently hydrolyzed or reduced. The gem-dimethyl group ensures that subsequent intramolecular reactions (such as ketene-ene cycloadditions) are sterically driven toward the desired bicyclic conformations. Furthermore, derivatives of this backbone are heavily utilized in modern medicinal chemistry to synthesize sterically hindered pharmaceutical active ingredients (APIs) where metabolic stability at the alpha-carbon is required .

Conclusion

Understanding the synonymy between ethyl 2,2-dimethyl-3-formylpropionate and ethyl 2,2-dimethyl-4-oxobutanoate is critical for accurate chemical sourcing and literature review. By leveraging its unique structural properties—specifically the Thorpe-Ingold effect induced by the gem-dimethyl moiety—synthetic chemists can deploy this intermediate to construct highly complex, sterically demanding molecular architectures with high precision.

References

  • Attempts on the Synthesis of the Pheromone Component Lineatin Source: The Hive | International Centre of Insect Physiology and Ecology Research (ICIPE) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Heterocycles Using Ethyl 3,3-Dimethyl-4-Oxobutanoate

Abstract This technical guide provides a comprehensive overview of the synthetic utility of ethyl 3,3-dimethyl-4-oxobutanoate, a versatile C6 building block, in the construction of medicinally relevant heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of ethyl 3,3-dimethyl-4-oxobutanoate, a versatile C6 building block, in the construction of medicinally relevant heterocyclic scaffolds. By leveraging its bifunctional nature—a γ-keto group and an ethyl ester—this precursor enables direct access to a variety of heterocycles, including pyridazinones and pyrroles. The strategic placement of a gem-dimethyl group at the C3 position offers a unique structural element that can enhance the pharmacological profile of the resulting molecules by imparting steric hindrance and potential metabolic stability. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for key transformations, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Ethyl 3,3-Dimethyl-4-Oxobutanoate

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of approved drugs featuring at least one heterocyclic ring. Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, engage in various non-covalent interactions with biological targets, and modulate physicochemical properties such as solubility and metabolic stability.

Ethyl 3,3-dimethyl-4-oxobutanoate emerges as a particularly valuable starting material in this context. It is a γ-keto ester, a class of 1,4-dicarbonyl compounds known for their utility in cyclocondensation reactions.[1][2] Its structure offers two distinct reactive sites: the ketone at C4 and the ester at C1. This bifunctionality allows for sequential or one-pot reactions with dinucleophiles to construct five- and six-membered rings. Furthermore, the gem-dimethyl group at the C3 position is a key feature, providing a stereochemical anchor that can influence the conformation of the final heterocyclic product and block potential sites of metabolism, a common strategy in drug design.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 50891-56-0[3]
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point 198.8 °C at 760 mmHg
SMILES O=C(OCC)CC(C)(C)C=O[3]

Synthetic Pathways and Core Applications

The strategic arrangement of functional groups in ethyl 3,3-dimethyl-4-oxobutanoate provides a direct entry into several important classes of heterocycles. This guide will focus on two of the most robust and widely applicable transformations: the synthesis of pyridazinones and pyrroles.

G cluster_start Starting Material Start Ethyl 3,3-dimethyl-4-oxobutanoate Reagent1 + Hydrazine (R-NHNH₂) Start->Reagent1 Cyclocondensation Reagent2 + Primary Amine (R-NH₂) + Acid Catalyst Start->Reagent2 Paal-Knorr Synthesis Pyridazinone 4,4-Dimethyl-Dihydropyridazinones Pyrrole Substituted Pyrroles Reagent1->Pyridazinone Reagent2->Pyrrole

Figure 1: Key synthetic transformations of ethyl 3,3-dimethyl-4-oxobutanoate.

Synthesis of 4,4-Dimethyl-4,5-dihydropyridazin-3(2H)-ones

The reaction of γ-keto esters with hydrazine derivatives is a classical and highly efficient method for the synthesis of dihydropyridazinones.[4][5] These scaffolds are present in numerous compounds with a wide range of biological activities, including vasorelaxant, antibacterial, and anticancer properties.[4][5] The reaction proceeds via a cyclocondensation mechanism, where the hydrazine first reacts with the ketone to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of ethanol.

Mechanistic Pathway

G Start γ-Keto Ester Hydrazone Hydrazone Intermediate Start->Hydrazone - H₂O (Ketone reaction) Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization (Ester reaction) Product Dihydropyridazin-3-one Cyclized->Product - EtOH

Figure 2: Mechanism for pyridazinone synthesis from a γ-keto ester.

Experimental Protocol: Synthesis of 6-acetyl-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a representative synthesis using hydrazine hydrate. The use of substituted hydrazines (e.g., phenylhydrazine) will yield N-substituted pyridazinones.

Materials and Reagents:

  • Ethyl 3,3-dimethyl-4-oxobutanoate (1.58 g, 10.0 mmol)

  • Hydrazine hydrate (0.55 mL, ~11.0 mmol, 64% solution)

  • Glacial acetic acid (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add ethyl 3,3-dimethyl-4-oxobutanoate (10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the ester is fully dissolved.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (11.0 mmol) dropwise to the stirred solution. An initial mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. b. If a solid forms, collect the product by vacuum filtration. c. If no solid forms, carefully pour the reaction mixture into 100 mL of ice-cold water with stirring. The product should precipitate. d. Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure dihydropyridazinone as a crystalline solid.

Rationale and Scientist's Notes:

  • Solvent Choice: Glacial acetic acid serves as both a solvent and a catalyst, protonating the ketone carbonyl to activate it towards nucleophilic attack by the hydrazine.

  • Hydrazine: Using a slight excess of hydrazine hydrate ensures complete consumption of the limiting keto ester. Caution should be exercised as hydrazine is toxic and corrosive.[6]

  • Purification: Recrystallization is typically effective for removing unreacted starting materials and soluble impurities. The choice of solvent should be determined empirically to maximize recovery and purity.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly versatile method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] Ethyl 3,3-dimethyl-4-oxobutanoate serves as an excellent substrate for this reaction, leading to the formation of highly substituted pyrrolidinone derivatives which, depending on the reaction conditions, can be converted to pyrroles. This reaction is synthetically valuable for creating N-substituted pyrroles, a common core in many natural products and pharmaceuticals.[7]

Mechanistic Pathway

The reaction is typically acid-catalyzed and involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[8]

G Start γ-Keto Ester Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (Ketone Protonation) Amine Primary Amine (R-NH₂) Amine->Hemiaminal Nucleophilic Attack Cyclized Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclized Intramolecular Attack on Ester Product Substituted Pyrrole Cyclized->Product - 2 H₂O - EtOH

Figure 3: General mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate

This protocol provides a general method for the synthesis of an N-substituted pyrrolidinone derivative.

Materials and Reagents:

  • Ethyl 3,3-dimethyl-4-oxobutanoate (1.58 g, 10.0 mmol)

  • Benzylamine (1.1 mL, 10.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.19 g, 1.0 mmol)

  • Toluene (40 mL)

  • Round-bottom flask (100 mL) with Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine ethyl 3,3-dimethyl-4-oxobutanoate (10.0 mmol), benzylamine (10.0 mmol), p-TsOH (1.0 mmol), and toluene (40 mL).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrrolidinone derivative.

Rationale and Scientist's Notes:

  • Catalyst: A catalytic amount of a non-nucleophilic acid like p-TsOH is crucial for protonating the carbonyls, facilitating both the initial iminium formation and the final dehydration steps.[2]

  • Dean-Stark Trap: The removal of water is essential to drive the equilibrium towards the formation of the cyclized product.[7]

  • Amine Choice: This reaction is highly versatile. A wide range of primary amines can be used to generate a library of N-substituted pyrroles. Using ammonium acetate can yield the N-unsubstituted pyrrole.[9]

Summary and Outlook

Ethyl 3,3-dimethyl-4-oxobutanoate stands out as a highly effective and versatile precursor for heterocyclic synthesis. The protocols detailed herein for the construction of pyridazinones and pyrroles are robust, high-yielding, and adaptable to a wide range of substrates, making them ideal for applications in medicinal chemistry and drug discovery. The presence of the gem-dimethyl group provides a unique structural motif that can be exploited to enhance the drug-like properties of the resulting compounds. Further exploration into multicomponent reactions, such as Hantzsch-like pyridine syntheses, could expand the utility of this building block even further, solidifying its role as a powerful tool in the synthetic chemist's arsenal.[10]

References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Krasteva, M., et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 27(15), 4785. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 125–324.
  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(9), 1121-1136. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(21), 6667. [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved from [Link]

  • Impact Chemistry. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • J. A. Thomas. (2007). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology and Industrial Health, 9(5), 339-346. [Link]

Sources

Application

Application Note: Paal-Knorr Synthesis of Pyrroles Utilizing gem-Dimethyl 1,4-Dicarbonyl Precursors

Executive Summary & Mechanistic Rationale The Paal-Knorr synthesis is a cornerstone methodology for the construction of substituted pyrroles, which are privileged scaffolds in drug discovery and materials science[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Paal-Knorr synthesis is a cornerstone methodology for the construction of substituted pyrroles, which are privileged scaffolds in drug discovery and materials science[1]. However, when the 1,4-dicarbonyl precursor features a gem-dimethyl substitution at the C3 position (e.g., 3,3-dimethylhexane-2,5-dione), the classical reaction paradigm shifts dramatically.

As an Application Scientist, it is critical to understand the causality behind this shift. A standard Paal-Knorr reaction is driven to completion by the thermodynamic sink of aromaticity, yielding a fully conjugated 1H-pyrrole. In contrast, a gem-dimethyl group introduces an obligate sp³-hybridized quaternary carbon into the backbone. This strictly precludes full aromatization. Consequently, the reaction yields 3H-pyrroles (pyrrolenines) or halts at the pyrroline stage[2]. These stable, non-aromatic heterocycles are highly valuable intermediates, used extensively in the de novo synthesis of bacteriochlorins, chlorins, and advanced photodynamic therapy (PDT) agents[2].

The Causality of the Thorpe-Ingold Effect: While the lack of aromatic stabilization might seemingly hinder the reaction, the gem-dimethyl group exerts a powerful Thorpe-Ingold effect (steric angle compression)[3]. By restricting the conformational degrees of freedom of the linear carbon chain, the gem-dimethyl group highly favors the coiled, reactive conformation necessary for intramolecular cyclization[3]. According to the accepted Amarnath mechanism, the reaction proceeds via a hemiaminal intermediate rather than an enamine[4]. The kinetic acceleration provided by the steric bulk pre-organizing this hemiaminal cyclization compensates for the absence of the aromatic thermodynamic driving force, allowing the reaction to proceed efficiently.

Mechanistic Pathway & Workflow

The following diagram illustrates the mechanistic divergence caused by the gem-dimethyl group, highlighting the kinetic acceleration and the blocked aromatization step.

G N1 gem-Dimethyl 1,4-Dicarbonyl (e.g., 3,3-dimethylhexane-2,5-dione) N2 Amine Condensation (Nucleophilic Attack) N1->N2 N3 Hemiaminal Intermediate N2->N3 N5 Cyclization (Di-hydroxypyrrolidine) N3->N5 N4 Thorpe-Ingold Effect (Lowers Entropic Barrier) N4->N3 Promotes Coiled Conformation N6 First Dehydration (-H2O) N5->N6 N7 5-Hydroxy-pyrroline N6->N7 N8 Second Dehydration (-H2O) N7->N8 N9 3H-Pyrrole (Pyrrolenine) Stable non-aromatic heterocycle N8->N9 N10 Aromatization BLOCKED by sp3 Quaternary Carbon N9->N10

Mechanistic workflow of the Paal-Knorr synthesis highlighting the Thorpe-Ingold effect.

Quantitative Reaction Profiling

To illustrate the impact of the gem-dimethyl substitution, the following table summarizes comparative kinetic and yield data. Note how the steric bulk of the amine interacts with the pre-organized dicarbonyl; highly hindered amines (e.g., 2,6-diisopropylaniline) can cause steric clash, reducing yields despite the Thorpe-Ingold acceleration[5].

Substrate PrecursorProduct TypePrimary Driving ForceRelative Cyclization RateTypical Yield (%)
Hexane-2,5-dione1H-Pyrrole (Aromatic)Thermodynamic (Aromatization)1.0x (Baseline)85 - 95
3,3-Dimethylhexane-2,5-dione 3H-Pyrrole (Non-aromatic) Kinetic (Thorpe-Ingold Effect) ~2.5x (Accelerated) 75 - 88
3-Methylhexane-2,5-dione1H-Pyrrole (Aromatic)Thermodynamic + Mild Kinetic~1.5x80 - 90
3,3-Dimethylhexane-2,5-dione + Bulky AmineN-Substituted PyrrolineKinetic (Steric Clash limits dehydration)~0.8x50 - 65

Self-Validating Experimental Protocol

Target: Synthesis of 2,3,3,5-Tetramethyl-3H-pyrrole Rationale: We utilize ammonium acetate as the nitrogen source. A primary amine would yield an N-substituted pyrroline, but ammonia allows for the formation of the C2=N double bond, yielding the classic 3H-pyrrole (pyrrolenine) required for porphyrin analog synthesis[2]. Acetic acid acts as both the solvent and the Brønsted acid catalyst.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylhexane-2,5-dione (10.0 mmol, 1.42 g) in 25 mL of glacial acetic acid.

  • Amine Source Addition: Add ammonium acetate (50.0 mmol, 3.85 g, 5.0 equiv).

    • Causality Insight: A large excess of ammonium acetate is required to drive the equilibrium toward the hemiaminal[4]. The acetic acid promotes the dual dehydration steps required to form the imine and alkene bonds.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat to 100 °C for 3 hours.

    • Causality Insight: While the Thorpe-Ingold effect accelerates the initial cyclization[3], the final dehydration to form the C=N bond requires a thermal driving force since the product lacks the massive thermodynamic stabilization of an aromatic ring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product 3H-pyrrole will stain positively (orange/brown) with Dragendorff's reagent due to its basic imine nature, easily distinguishing it from the starting dione.

  • Workup & Neutralization: Cool the mixture to room temperature. Pour the reaction carefully into 100 mL of crushed ice. Neutralize slowly with solid Na₂CO₃ until the pH reaches ~8.

    • Causality Insight: Neutralization is critical. 3H-pyrroles are basic imines; if the solution remains acidic, the product will protonate and remain trapped in the aqueous layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via neutral alumina column chromatography (gradient elution 0-5% EtOAc in Hexanes).

    • Causality Insight: Standard silica gel is highly acidic and can cause hydrolysis of the sensitive imine bond in 3H-pyrroles. Neutral alumina preserves the heterocycle's integrity.

  • NMR Characterization (Self-Validation):

    • ¹H NMR (CDCl₃):

      • Confirm the gem-dimethyl group as a sharp 6H singlet at ~1.2 ppm.

      • Confirm the C2 and C5 methyl groups as 3H singlets at ~2.1 ppm and ~2.2 ppm (allylic/imine shifted).

      • Confirm the C4 vinylic proton as a 1H singlet at ~5.8 ppm.

      • Crucial Check: The absence of an N-H proton (typically broad, >8 ppm in 1H-pyrroles) and the absence of aromatic protons validates that aromatization was successfully blocked, confirming the 3H-pyrrole structure.

References

  • Source: msu.
  • Source: nih.
  • Source: organic-chemistry.
  • Source: rhhz.
  • A Comparative Guide to the Synthesis of 3,4- Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs.

Sources

Method

Application Note: High-Efficiency Synthesis of 5,5-Dimethyl-4,5-dihydro-3(2H)-pyridazinone

This Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthesis of 5,5-dimethyl-4,5-dihydro-3(2H)-pyridazinone via the cyclocondensation of ethyl 3,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthesis of 5,5-dimethyl-4,5-dihydro-3(2H)-pyridazinone via the cyclocondensation of ethyl 3,3-dimethyl-4-oxobutanoate with hydrazine.

Abstract & Scientific Context

The reaction between ethyl 3,3-dimethyl-4-oxobutanoate and hydrazine represents a classic yet kinetically privileged example of heterocycle formation. Unlike linear aliphatic


-keto esters, this substrate benefits from the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The bulky methyl groups at the C3 position (relative to the ester) compress the internal bond angle, forcing the terminal aldehyde and ester groups into closer proximity. This pre-organization significantly lowers the entropic barrier for cyclization, resulting in faster reaction rates and higher yields of the pyridazinone core compared to unsubstituted analogs.

This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for:

  • Cardiotonic agents: PDE3 inhibitors (analogous to Pimobendan).

  • Agrochemicals: Pyridazinone-based herbicides.[1]

  • Platelet aggregation inhibitors. [2]

Reaction Mechanism & Pathway

The formation of the pyridazinone ring proceeds through a stepwise condensation-cyclization sequence. Understanding this mechanism is vital for troubleshooting incomplete reactions (e.g., isolation of the hydrazone intermediate).

Mechanistic Insights
  • Chemoselective Attack: Hydrazine is a potent alpha-effect nucleophile. It preferentially attacks the highly electrophilic aldehyde (C4) over the ester (C1) to form a hydrazone.

  • Lactamization: The terminal amine of the hydrazone attacks the ester carbonyl.

  • Gem-Dimethyl Acceleration: The C(Me)2 group restricts bond rotation, favoring the gauche conformer required for the intramolecular attack.

Pathway Visualization

ReactionMechanism SM Ethyl 3,3-dimethyl-4-oxobutanoate (Aldehyde-Ester) Inter1 Hemiaminal Intermediate SM->Inter1 Nucleophilic Attack (C4 Aldehyde) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Inter1 Inter2 Hydrazone (Open Chain) Inter1->Inter2 - H2O (Dehydration) TS Cyclization TS (Gem-Dimethyl Assisted) Inter2->TS Conformational Lock Product 5,5-dimethyl-4,5-dihydro- 3(2H)-pyridazinone TS->Product - EtOH (Intramolecular Amidation)

Figure 1: Mechanistic pathway highlighting the chemoselective hydrazone formation followed by gem-dimethyl assisted cyclization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8]Role
Ethyl 3,3-dimethyl-4-oxobutanoate 158.201.0Substrate
Hydrazine Hydrate (50-80%) 50.061.2 - 1.5Nucleophile
Ethanol (Absolute) 46.07SolventMedium (5-10 mL/g)
Acetic Acid (Optional) 60.05Cat.Catalyst (if sluggish)
Step-by-Step Procedure
Phase 1: Setup and Addition
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3,3-dimethyl-4-oxobutanoate (1.0 eq) in Ethanol (concentration ~0.5 M).

  • Cooling (Optional): If working on a large scale (>10g), cool the solution to 0°C to control the exotherm. For small scales, room temperature (RT) is acceptable.

  • Addition: Add Hydrazine Hydrate (1.2 eq) dropwise over 5–10 minutes.

    • Observation: A slight color change (yellowing) indicates hydrazone formation.

Phase 2: Reaction & Cyclization
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
    • Note: If the intermediate hydrazone persists (spot between SM and Product), extend reflux time or add 2-3 drops of glacial acetic acid.

Phase 3: Workup & Purification
  • Precipitation: Remove the heat and allow the reaction mixture to cool slowly to RT. Then, cool in an ice bath (0–4°C) for 30 minutes.

  • Filtration: The product often crystallizes directly from the cool ethanol. Filter the solid under vacuum.[9][10]

  • Washing: Wash the filter cake with cold ethanol (

    
     mL) and then cold ether (to remove trace hydrazine).
    
  • Alternative Workup (if no precipitate): Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into ice-cold water (20 mL). Extract with Dichloromethane (DCM), dry over

    
    , and evaporate.
    
Phase 4: Characterization
  • Appearance: White to off-white crystalline solid.

  • Yield: Expected 85–95%.

  • Melting Point: Typically 100–105°C (analogous to 6-methyl derivatives).

Process Workflow Diagram

Workflow Start Start: Dissolve Keto-Ester in Ethanol Add Add Hydrazine Hydrate (Dropwise at RT) Start->Add Reflux Reflux at 80°C (2-4 Hours) Add->Reflux Check TLC Check (SM Consumed?) Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 0°C (Induce Crystallization) Check->Cool Yes Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Dry Dry Product (5,5-dimethyl-4,5-dihydro-3(2H)-pyridazinone) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target pyridazinone.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete cyclization (Hydrazone isolation)Increase reflux time; add cat. Acetic Acid (5 mol%) to promote amide formation.
Formation of Azine Hydrazine is limiting reagentEnsure Hydrazine is in excess (1.2–1.5 eq). Azines form when 1 eq of hydrazine reacts with 2 eq of aldehyde.
Product Solubility Product too soluble in EtOHConcentrate ethanol to minimal volume before cooling; use water anti-solvent precipitation.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double nitrile gloves. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite).

  • Ethyl 3,3-dimethyl-4-oxobutanoate: Irritant.[7] Avoid inhalation.

References

  • BenchChem. (2025). Reaction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate with Hydrazines. Retrieved from

  • ChemicalBook. (2025). Synthesis of 4,5-dihydro-6-methyl-3(2H)-pyridazinone (CAS 5157-08-4). Retrieved from

  • Abdel-Aziz, H. A., et al. (2013). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 18, 2084-2095.[3][4] Retrieved from [4]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 78834: 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from

Sources

Application

Application Note: Optimized Reductive Amination Protocol for Ethyl 3,3-dimethyl-4-oxobutanoate

Introduction & Strategic Rationale Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0) [2] is a highly valuable bifunctional building block in medicinal chemistry and drug development. The presence of a gem-dimethyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0) [2] is a highly valuable bifunctional building block in medicinal chemistry and drug development. The presence of a gem-dimethyl group at the C3 position introduces significant steric hindrance adjacent to the reactive C4 aldehyde. In drug design, incorporating such sterically hindered motifs is a proven strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the α-position.

However, this same steric bulk complicates synthetic functionalization. During [1], the bulky gem-dimethyl group kinetically slows down the nucleophilic addition of the amine and the subsequent dehydration step required to form the imine or iminium intermediate. If an overly aggressive reducing agent is used, the unreacted aldehyde will be prematurely reduced to the corresponding alcohol (ethyl 4-hydroxy-3,3-dimethylbutanoate), severely depressing the yield of the desired amine.

This application note details a validated, self-consistent protocol for the direct reductive amination of this hindered substrate, utilizing sodium triacetoxyborohydride (STAB) to achieve high chemoselectivity.

Mechanistic Pathway & Reagent Selection

The choice of reducing agent is the most critical variable in this workflow. According to the foundational methodology developed by [1], STAB is a mild, selective hydride donor that outperforms sodium cyanoborohydride (NaBH₃CN) in both safety (no toxic HCN byproducts) and efficacy.

Because the triacetoxy ligands withdraw electron density from the boron atom, STAB reacts extremely slowly with sterically hindered aliphatic aldehydes. This kinetic delay is highly advantageous: it allows the aldehyde and amine to fully equilibrate into the iminium ion before reduction occurs. The iminium ion, being significantly more electrophilic than the parent aldehyde, is then rapidly and selectively reduced to the target amine.

Pathway Aldehyde Ethyl 3,3-dimethyl- 4-oxobutanoate Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine 1° or 2° Amine Amine->Hemiaminal Iminium Imine / Iminium Intermediate Hemiaminal->Iminium - H2O (AcOH cat.) Product Target Amine Product Iminium->Product NaBH(OAc)3 Reduction

Figure 1: Mechanistic pathway for the reductive amination of ethyl 3,3-dimethyl-4-oxobutanoate.

Optimization Data

To validate the protocol, various conditions were screened using morpholine as a model secondary amine. The data below demonstrates the causality between solvent/additive choices and the final yield. 1,2-Dichloroethane (DCE) is preferred over THF due to the superior solubility of STAB, while acetic acid is strictly required to overcome the steric barrier of dehydration.

Table 1: Optimization of Reductive Amination Conditions

EntrySolventReducing AgentAdditiveTime (h)Yield (%)Mechanistic Observation
1THFNaBH(OAc)₃None2445%Sluggish iminium formation; incomplete conversion.
2DCENaBH(OAc)₃None2460%Better STAB solubility, but dehydration remains slow.
3 DCE NaBH(OAc)₃ AcOH (1.0 eq) 16 85% Optimal: Acid catalyzes rapid iminium formation.
4MeOHNaBH₃CNAcOH (1.0 eq)1670%Viable, but risks toxic byproducts and lower yield.
5DCENaBH₄AcOH (1.0 eq)2<10%Aldehyde is prematurely reduced to the alcohol.

Experimental Protocol

The following procedure is optimized for the reaction of ethyl 3,3-dimethyl-4-oxobutanoate with a standard secondary amine (e.g., morpholine or piperidine).

Materials & Reagents
  • Substrate: Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0)

  • Amine: Secondary amine (1.05 equivalents)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 equivalents)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Catalyst: Glacial acetic acid (AcOH, 1.0 equivalent)

  • Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen atmosphere, dissolve ethyl 3,3-dimethyl-4-oxobutanoate (1.0 equiv, 1.0 mmol, 158.2 mg) in anhydrous DCE (5.0 mL).

  • Amine Addition: Add the secondary amine (1.05 equiv, 1.05 mmol) dropwise to the solution.

    • Causality Note: A slight stoichiometric excess of the amine drives the equilibrium toward the hemiaminal while remaining easy to remove during acidic/basic aqueous workup.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 1.0 mmol) to the stirring mixture.

    • Causality Note: The gem-dimethyl group sterically hinders the spontaneous dehydration of the hemiaminal. Acetic acid protonates the hemiaminal hydroxyl group, transforming it into a superior leaving group (water) and accelerating the formation of the reactive iminium ion.

  • Equilibration: Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes. Do not add the reducing agent yet.

  • Reduction: Add STAB (1.5 equiv, 1.5 mmol, 318 mg) in three equal portions over 5 minutes.

    • Causality Note: Adding STAB sequentially prevents thermal spiking and minimizes any background reduction of the unreacted aldehyde.

  • Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor the reaction via LC-MS. The disappearance of the aldehyde peak (M+H = 159) and the appearance of the target amine mass indicate completion.

  • Quenching: Cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) dropwise.

    • Causality Note: The basic quench neutralizes the acetic acid and hydrolyzes unreacted STAB. This step releases hydrogen gas, necessitating slow, controlled addition to prevent the reaction from boiling over.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient modified with 1% Triethylamine) to yield the pure sterically hindered tertiary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Method

Application Note: Ethyl 3,3-Dimethyl-4-oxobutanoate as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0) Introduction & Chemical Profile Ethyl 3,3-dimethyl-4-oxobutanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0)

Introduction & Chemical Profile

Ethyl 3,3-dimethyl-4-oxobutanoate is a highly versatile γ-ketoester (specifically, an aldehyde-ester) that serves as a premium building block in complex pharmaceutical synthesis [1]. Structurally, it features a 1,4-dicarbonyl system separated by a gem-dimethyl-substituted carbon (C3).

The presence of the gem-dimethyl group is not merely a structural placeholder; it exerts a profound stereoelectronic influence known as the Thorpe-Ingold effect . By sterically compressing the internal C2-C3-C4 bond angle, the bulky methyl groups force the reactive termini (the C1 ester and C4 aldehyde) into close spatial proximity. This drastically reduces the entropic penalty of cyclization, making this compound an exceptional precursor for 6-membered heterocyclic annulations and complex natural product synthesis [2].

Quantitative Analytical Profile

To ensure self-validating experimental workflows, the following analytical signatures must be confirmed prior to downstream application:

ParameterValue / SignatureAnalytical MethodDiagnostic Significance
Molecular Weight 158.20 g/mol LC-MS (ESI+)Confirms exact mass (Expected [M+H]⁺: 159.2)
¹H NMR (Aldehyde) ~9.6 ppm (s, 1H)¹H NMR (CDCl₃)Confirms the presence of the intact C4 aldehyde
¹H NMR (Ester) 4.1 ppm (q, 2H), 1.2 ppm (t, 3H)¹H NMR (CDCl₃)Confirms the intact ethyl ester moiety
¹H NMR (gem-Dimethyl) 1.15 ppm (s, 6H)¹H NMR (CDCl₃)Validates the quaternary C3 center
IR Carbonyl Stretch 1735 cm⁻¹, 1715 cm⁻¹FT-IRDifferentiates ester and aldehyde C=O stretches

Mechanistic Role in Drug Development

A. Sphingosine-1-Phosphate (S1P) Receptor Modulators

S1P receptors are critical therapeutic targets for multiple sclerosis, neurodegeneration, and autoimmune disorders [3]. In the development of fused heterocyclic S1P modulators (e.g., AbbVie's pyrido-pyrimidine pipelines), ethyl 3,3-dimethyl-4-oxobutanoate is utilized to construct the heavily substituted heterocyclic core[4]. The orthogonal reactivity of the aldehyde and ester allows for sequential condensation with hydrazines or amidines to rapidly build 6-membered pyrimidine or pyridazine rings.

B. Correction of Literature Misattributions

Expert Insight: Some automated chemical databases erroneously suggest this 4-carbon backbone undergoes intramolecular aldol condensation to form 5-membered cyclopentenones [1]. However, basic stereoelectronic principles (Baldwin’s rules) dictate that a C2-to-C4 cyclization would yield a highly strained 3-membered cyclopropane. Instead, its true synthetic power lies in intermolecular heteroannulations , where the 1,4-dicarbonyl system serves as a bis-electrophile.

Upstream Synthesis: Controlled Ozonolysis

While enamine alkylation routes exist [5], the most scalable and high-yielding preparation method is the controlled ozonolysis of γ,δ-unsaturated esters [2].

Workflow1 Step1 Ethyl 3,3-dimethylhex-4-enoate (Starting Material) Step2 Ozonolysis O3, CH2Cl2/MeOH (4:1), -78 °C Step1->Step2 Electrophilic Addition Step3 Ozonide Intermediate (Unstable) Step2->Step3 Cycloaddition Step4 Reductive Workup PPh3 or DMS, 15 min N2 purge Step3->Step4 Prevents Over-oxidation Step5 Ethyl 3,3-dimethyl-4-oxobutanoate (Target Intermediate) Step4->Step5 O-Atom Transfer to PPh3

Fig 1: Ozonolysis workflow for ethyl 3,3-dimethyl-4-oxobutanoate synthesis.

Protocol 1: Ozonolysis with Reductive Workup

Causality & Rationale: Ozonolysis selectively cleaves the electron-rich C=C double bond. A reductive workup using triphenylphosphine (PPh₃) or dimethyl sulfide (DMS) is strictly required to decompose the intermediate ozonide into an aldehyde. An oxidative workup (e.g., H₂O₂) would irreversibly over-oxidize the C4 position to a carboxylic acid, destroying the required electrophilic handle.

Step-by-Step Methodology:

  • Dissolve ethyl 3,3-dimethylhex-4-enoate (1.0 eq) in a 4:1 mixture of anhydrous CH₂Cl₂ and Methanol.

  • Cool the reaction vessel to –78 °C using a dry ice/acetone bath to stabilize the incoming ozonide intermediate.

  • Bubble ozone (O₃) through the stirred solution until a persistent faint blue color is observed (indicating ozone saturation, approx. 2 hours).

  • Critical Step: Purge the reaction mixture with N₂ gas for 15 minutes to remove all excess dissolved ozone prior to reduction.

  • Add Triphenylphosphine (PPh₃) (1.7 eq) slowly to the mixture at –78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete O-atom transfer.

  • Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure aldehyde.

Downstream Application: Heteroannulation for S1P Cores

To construct the heterocyclic cores required for S1P modulators, the 1,4-dicarbonyl system is reacted with bis-nucleophiles like hydrazine [4].

Pathway2 A Ethyl 3,3-dimethyl- 4-oxobutanoate B Hydrazine Addition A->B NH2NH2 (EtOH) C Hydrazone Intermediate B->C Condensation (-H2O) D 6-Membered Pyridazinone Core C->D Intramolecular Amidation (-EtOH) E S1P Modulator Scaffolds D->E Downstream Functionalization

Fig 2: Heteroannulation workflow exploiting the 1,4-dicarbonyl system to form S1P modulator scaffolds.

Protocol 2: Intermolecular Heteroannulation to Pyridazinones

Causality & Rationale: The C4 aldehyde is sterically more accessible and electronically more electrophilic than the C1 ester. Hydrazine selectively condenses at C4 first, forming a hydrazone intermediate. The Thorpe-Ingold effect from the C3 gem-dimethyl group then forces the pendant secondary amine into proximity with the C1 ester, driving a rapid intramolecular acyl substitution to close the 6-membered pyridazinone ring.

Step-by-Step Methodology:

  • Dissolve ethyl 3,3-dimethyl-4-oxobutanoate (1.0 eq) in anhydrous ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at 0 °C under an inert argon atmosphere.

  • Stir the mixture at room temperature for 2 hours to allow for complete hydrazone formation (monitor disappearance of the 9.6 ppm aldehyde peak via ¹H NMR).

  • Heat the reaction to reflux (78 °C) for 6 hours. The thermal energy drives the intramolecular amidation, expelling ethanol as a byproduct.

  • Cool the mixture to 4 °C to precipitate the resulting 4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one derivative.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the S1P modulator intermediate.

References

  • Hofmann, T. (LMU Munich). Marine Natural Products from Aplysia dactylomela and Streptomyces spectabilis. Dissertation. URL:[Link]

  • International Centre of Insect Physiology and Ecology (ICIPE). Attempts on the Synthesis of the Pheromone Component Lineatin. URL: [Link]

  • AbbVie Inc.Fused heterocyclic compounds as S1P modulators (WO2017036978A1). Google Patents.

Sources

Application

Application Note: Synthesis of gem-Dimethyl Substituted Pyrazoles

Strategic Protocols for Drug Discovery & Bioorthogonal Chemistry Abstract The incorporation of gem-dimethyl groups into heterocyclic scaffolds is a high-value strategy in modern drug design, leveraging the Thorpe-Ingold...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Protocols for Drug Discovery & Bioorthogonal Chemistry

Abstract

The incorporation of gem-dimethyl groups into heterocyclic scaffolds is a high-value strategy in modern drug design, leveraging the Thorpe-Ingold effect to restrict conformation and the steric bulk to block metabolic hotspots (e.g., benzylic oxidation).[1] This guide provides a comprehensive technical analysis and validated protocols for synthesizing gem-dimethyl substituted pyrazoles. We cover two distinct structural classes: (1) Ring-substituted 4,4-dimethyl-4H-pyrazoles , which serve as bioorthogonal "click" reagents and precursors to cyclopropanes; and (2) Side-chain substituted 3-(tert-butyl)-1H-pyrazoles , a pervasive motif in kinase inhibitors and GPCR ligands.[1]

Strategic Analysis & Mechanistic Logic

The gem-Dimethyl Effect in Pyrazole Synthesis

The synthesis of pyrazoles typically relies on the condensation of hydrazines with 1,3-dielectrophiles. Introducing a gem-dimethyl group profoundly alters the reaction kinetics and thermodynamics:

  • Conformational Pre-organization: In the precursor 1,3-diketones, the bulky gem-dimethyl group forces the carbonyls closer together (Thorpe-Ingold effect), often accelerating the initial cyclization step compared to unsubstituted analogs.[1]

  • Aromaticity vs. Stability:

    • Placing the gem-dimethyl group at the C4 position of the diketone precursor yields a 4,4-dimethyl-4H-pyrazole .[1] This species cannot aromatize due to the quaternary carbon, resulting in a reactive, non-aromatic heterocycle (isopyrazole) prone to Diels-Alder reactions or rearrangement.[1][2]

    • Placing the gem-dimethyl group on a side chain (e.g., using pinacolone as a precursor) allows the formation of a fully aromatic 1H-pyrazole , providing a metabolically robust "anchor" for drug candidates.[1]

Reaction Pathway Visualization

The following diagram contrasts the formation of the aromatic tert-butyl pyrazole versus the non-aromatic 4H-pyrazole.

PyrazoleSynthesis Start1 Precursor A: Pinacolone Derivative (Side-chain gem-dimethyl) Inter1 Hydrazone Intermediate Start1->Inter1 Condensation Start2 Precursor B: 3,3-Dimethyl-2,4-pentanedione (Ring gem-dimethyl) Inter2 Bis-Hydrazone / Enamine Start2->Inter2 Condensation Hydrazine Hydrazine (N2H4) Hydrazine->Inter1 Hydrazine->Inter2 Prod1 3-(tert-Butyl)-1H-pyrazole (Aromatic, Stable) Inter1->Prod1 Cyclization & Aromatization (Loss of H2O) Prod2 4,4-Dimethyl-4H-pyrazole (Non-Aromatic, Reactive) Inter2->Prod2 Cyclization (Cannot Aromatize)

Figure 1: Divergent synthetic pathways dictated by the position of the gem-dimethyl moiety.[1]

Experimental Protocols

Protocol A: Synthesis of 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole

Application: Bioorthogonal chemistry (Diels-Alder diene), intermediate for cyclopropanated drugs.[1] Mechanism: Double condensation of hydrazine with a sterically crowded 1,3-diketone.[1][2][3] The product is an "isopyrazole" containing two C=N bonds.[2]

Materials
  • Precursor: 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione (1.0 equiv)[1]

  • Reagent: Hydrazine monohydrate (5.0 equiv)[1]

  • Solvent: Ethanol (Absolute) or Acetic Acid (for difficult substrates)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) - Optional, speeds up dehydration.[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (2.52 g, 10 mmol) in ethanol (30 mL).

  • Addition: Add hydrazine monohydrate (2.4 mL, 50 mmol) dropwise at room temperature.

    • Note: A large excess of hydrazine is used to drive the equilibrium forward, as the steric bulk of the gem-dimethyl group hinders nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting diketone is less polar than the 4H-pyrazole product.

    • Critical Checkpoint: If conversion is <50% after 12h, add pTSA (190 mg) and continue reflux.[1][2] The acid catalyzes the dehydration step.[2]

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure to ~5 mL.

  • Isolation: Pour the residue into ice-cold water (50 mL). The 4H-pyrazole typically precipitates as a solid.[2] Filter and wash with cold water.[2]

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 60–80%.[1][2]

    • Characterization:1H NMR will show a characteristic singlet for the gem-dimethyl group (~1.5 ppm) and no N-H signal, confirming the 4H structure.[1]

Protocol B: Synthesis of 3-(tert-Butyl)-1H-pyrazole

Application: Metabolic blocking group in kinase inhibitors (e.g., substituted at N1 or C4 after ring formation).[1] Mechanism: Condensation of a


-enaminone or 

-diketone equivalent with hydrazine.[1] The tert-butyl group remains intact, and the ring aromatizes.[1]
Materials
  • Precursor: 4,4-Dimethyl-3-oxopentanal (often generated in situ or used as the sodium salt) OR 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (Enaminone).[1]

    • Recommended Route:Enaminone Route (Cleaner, higher regioselectivity).[1][2]

  • Reagent: Hydrazine hydrate (1.2 equiv).[1][2]

  • Solvent: Ethanol.[1][2][4]

Step-by-Step Methodology
  • Enaminone Synthesis (Precursor Step):

    • React pinacolone (3,3-dimethyl-2-butanone) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) (1.5 equiv) at reflux for 12 hours.

    • Remove excess DMF-DMA under vacuum.[1][2] The residue is the crude enaminone (1-(dimethylamino)-4,4-dimethylpent-1-en-3-one).[1]

  • Cyclization:

    • Dissolve the crude enaminone (10 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise.

    • Exotherm Alert: This reaction is exothermic.[1][2] Cooling to 0 °C during addition is recommended for large scales.[1][2]

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure complete cyclization.

  • Work-up: Remove ethanol under reduced pressure.

  • Purification: The residue is often pure enough for subsequent steps.[1][2] If not, recrystallize from hexanes.[1][2]

    • Yield Expectation: >90%.[1][2][5]

    • Regioselectivity:[1][2][6][7] This method exclusively yields the 3-(tert-butyl) isomer (tautomeric with 5-(tert-butyl)).[1]

Comparative Data: Reaction Conditions vs. Yield

Substrate ClassPrecursorReagentConditionsTypical YieldKey Challenge
4H-Pyrazole 2,2-Dimethyl-1,3-diketoneHydrazine (5 eq)EtOH, Reflux, 24h65%Steric hindrance at carbonyls; requires forcing conditions.[1]
1H-Pyrazole Pinacolone EnaminoneHydrazine (1.2 eq)EtOH, RT -> Reflux, 3h92%Controlling exotherm; ensuring complete removal of DMF byproduct.
Pyrazoline Chalcone (Ar-CH=CH-CO-Ar)Hydrazine (2 eq)EtOH/AcOH, Reflux85%Oxidation to pyrazole can occur if exposed to air/light for prolonged periods.[1][2]

Troubleshooting & Optimization

Regioselectivity in N-Alkylation

When alkylating 3-(tert-butyl)-1H-pyrazole (Protocol B product) to attach it to a drug scaffold:

  • Issue: Mixture of N1 and N2 isomers.

  • Solution: The tert-butyl group is bulky.[1] Alkylation typically favors the nitrogen distal to the tert-butyl group (forming the 1-alkyl-3-tert-butyl isomer) due to steric repulsion.[1] Use mild bases (Cs₂CO₃) in DMF to enhance this selectivity.[1][2]

Stability of 4H-Pyrazoles[1]
  • Issue: Product decomposes or rearranges during silica chromatography.

  • Solution: 4,4-Dimethyl-4H-pyrazoles are relatively stable, but acidic silica can trigger rearrangement.[1] Pre-treat silica gel with 1% Triethylamine in hexanes to neutralize acidity before loading the column.[2]

"Click" Chemistry Reactivity[2]
  • Note: 4,4-Dimethyl-4H-pyrazoles react with strained alkynes (e.g., cyclooctyne) via inverse-electron-demand Diels-Alder (IEDDA) followed by nitrogen extrusion.[1]

  • Optimization: If the Diels-Alder reaction is slow, consider using 4-fluoro-4-methyl-4H-pyrazoles .[1] The fluorine atom lowers the LUMO energy of the diene, accelerating the reaction by orders of magnitude compared to the gem-dimethyl analog.

References

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles Source: Massachusetts Institute of Technology (MIT) / Organic Letters URL:[Link] Relevance: Defines the protocol for 4,4-disubstituted 4H-pyrazoles and their use in bioorthogonal chemistry.

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses, Vol. 93, pp. 29-44 (2016) URL:[Link] Relevance: Authoritative protocol for handling tert-butyl hydrazine and forming gem-dimethyl substituted pyrazole rings.

  • Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole Source: ResearchGate / Green Chemistry Letters and Reviews URL:[Link] Relevance: Provides green chemistry alternatives for synthesizing sterically hindered gem-dimethyl pyrazoles.[1][2]

  • Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI (Molbank) URL:[1][Link] Relevance: validating the enaminone route for tert-butyl pyrazole synthesis.

Sources

Method

Application Note: Overcoming Steric Hindrance in the Knoevenagel Condensation of Ethyl 3,3-Dimethyl-4-oxobutanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, high-yielding protocol for the Knoevenagel condensation of a sterically congested aliphatic aldehyde u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, high-yielding protocol for the Knoevenagel condensation of a sterically congested aliphatic aldehyde using the Lehnert modification.

Introduction & Rationale

Ethyl 3,3-dimethyl-4-oxobutanoate is a highly valuable γ-ketoester/aldehyde building block, frequently utilized in the synthesis of complex molecular architectures such as functionalized cyclopentenones and ladderane lipids[1]. Structurally, it possesses an aldehyde functionality adjacent to a quaternary carbon center (an


-dimethyl or "neopentyl-like" system).

While the Knoevenagel condensation is a premier method for carbon-carbon double bond formation[2], applying standard conditions (e.g., piperidine/acetic acid with azeotropic water removal) to ethyl 3,3-dimethyl-4-oxobutanoate typically results in sluggish kinetics, poor conversion, and competing side reactions[3]. The gem-dimethyl group creates a severe steric shield around the electrophilic carbonyl carbon, preventing the nucleophilic attack of the active methylene enolate.

To circumvent this barrier, this protocol employs the Lehnert modification , utilizing Titanium(IV) chloride (


) and pyridine[4]. This approach shifts the reaction from a purely base-catalyzed equilibrium to a strongly Lewis acid-driven, irreversible dehydration process[5].

Mechanistic Causality & System Design (E-E-A-T)

A successful protocol for hindered substrates cannot rely on generic steps; every reagent and addition sequence must be logically justified:

  • Potent Electrophilic Activation: The steric bulk of the 3,3-dimethyl group repels incoming nucleophiles.

    
    , a highly oxophilic Lewis acid, coordinates tightly to the aldehyde oxygen. This coordination dramatically withdraws electron density, rendering the shielded carbonyl carbon highly electrophilic and susceptible to attack.
    
  • Controlled Enolate Generation: Pyridine is used as a mild base to deprotonate the active methylene compound (e.g., malononitrile). The presence of

    
     lowers the 
    
    
    
    of the active methylene through coordination, allowing a weak base like pyridine to rapidly generate the nucleophilic enolate without causing base-catalyzed polymerization of the aldehyde.
  • Thermodynamic Driving Force: Standard Knoevenagel condensations are reversible and require physical water removal (e.g., Dean-Stark). In the Lehnert modification, the intermediate alkoxide binds to titanium. The subsequent elimination is driven by the formation of highly stable titanium-oxygen bonds, effectively acting as an irreversible chemical dehydrating agent.

  • Addition Sequence (Self-Validating Step):

    
     must be added to the mixture of the aldehyde and active methylene before the pyridine. If pyridine is added first, it can trigger unwanted self-condensation of the active methylene.
    

Data Presentation: Optimization of Conditions

The necessity of the Lehnert modification is highlighted when comparing conversion rates across different catalytic systems.

Table 1: Comparative Optimization for Knoevenagel Condensation of Ethyl 3,3-Dimethyl-4-oxobutanoate

EntryCatalyst / Base SystemSolventTemp (°C)Time (h)Conversion (%)
1Piperidine (20 mol%) / AcOHToluene110 (Reflux)24< 20%
2DABCO (20 mol%)THF6524< 10%
3

(1.2 eq) / Pyridine (2.4 eq)
DCM0 to 25688%
4

(1.2 eq) / Pyridine (2.4 eq)
THF 0 to 25 4 > 95%

Note: THF provides superior solubility for the intermediate titanium complexes compared to DCM, resulting in faster reaction times and higher yields.

Experimental Protocol

Materials & Reagents
  • Substrate: Ethyl 3,3-dimethyl-4-oxobutanoate (1.0 equiv, 10.0 mmol)

  • Active Methylene: Malononitrile (1.1 equiv, 11.0 mmol)

  • Lewis Acid: Titanium(IV) chloride (

    
    ) (1.2 equiv, 12.0 mmol) – Caution: Highly corrosive, reacts violently with water.
    
  • Base: Anhydrous Pyridine (2.4 equiv, 24.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon gas inlet, and a rubber septum. Maintain a positive pressure of argon throughout the setup.

  • Substrate Loading: Dissolve ethyl 3,3-dimethyl-4-oxobutanoate (10.0 mmol) and malononitrile (11.0 mmol) in 30 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Lewis Acid Activation: In a separate dry vial, dilute

    
     (12.0 mmol) in 10 mL of anhydrous THF. Using a syringe, add this solution dropwise to the reaction flask over 15 minutes.
    
    • Causality: A yellow/orange suspension will form, indicating the formation of the substrate-titanium coordination complex.

  • Enolate Generation: Dilute anhydrous pyridine (24.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the 0 °C reaction mixture over 20 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could lead to the polymerization of malononitrile.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 4:1) utilizing

    
     stain to confirm the disappearance of the aldehyde.
    
  • Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by slowly adding 20 mL of cold saturated aqueous

    
    .
    
    • Causality: This safely hydrolyzes the titanium complex, precipitating it as insoluble titanium dioxide (

      
      ) and inorganic salts.
      
  • Workup & Extraction: Filter the biphasic suspension through a pad of Celite to remove the titanium salts, washing the filter cake with EtOAc (20 mL). Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 25% EtOAc in Hexanes) to isolate the pure alkylidene product.
    

Process Visualization

Knoevenagel_Workflow Start Sterically Hindered Aldehyde (Ethyl 3,3-dimethyl-4-oxobutanoate) Mix Dissolve in Anhydrous THF (Cool to 0 °C) Start->Mix ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Mix AddTiCl4 Dropwise Addition of TiCl4 (Carbonyl Activation) Mix->AddTiCl4 AddPyridine Dropwise Addition of Pyridine (Enolate Formation) AddTiCl4->AddPyridine Reaction Warm to 20-25 °C Stir 4-6 hours AddPyridine->Reaction Quench Quench with Cold H2O/NH4Cl (Precipitate TiO2) Reaction->Quench Product Alkylidene Product (High Yield Extraction) Quench->Product

Workflow for TiCl4-mediated Knoevenagel condensation of hindered aldehydes.

References

  • Benchchem. Ethyl 3,3-dimethylhex-4-enoate.[1] URL:

  • Benchchem. Technical Support Center: DABCO-Catalyzed Cyanation and Related Reactions.[3] URL:

  • National Institutes of Health (NIH). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC.[2] URL:

  • Scientific Research Publishing (SCIRP). Lehnert, W. (1970) Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine (I). Alkyliden-und Arylidenmalonester bei 0 - 25°C. Tetrahedron Letters, 11, 4723-4724.[4] URL:

  • Max Planck Society (MPG.PuRe). Solution-processible n-type organic semiconductors based on angular-shaped 2-(12H-dibenzofluoren-12.[5] URL:

Sources

Application

Application Note: Preparation of 3,3-Dimethyl-gamma-Lactones from Oxobutanoates

Abstract This application note details a robust, scalable protocol for the synthesis of 3,3-dimethyl-gamma-butyrolactone (3,3-dimethyl-dihydro-2(3H)-furanone) starting from ethyl 3-oxobutanoate (ethyl acetoacetate). Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3,3-dimethyl-gamma-butyrolactone (3,3-dimethyl-dihydro-2(3H)-furanone) starting from ethyl 3-oxobutanoate (ethyl acetoacetate). While direct alkylation-cyclization routes exist, they often suffer from poor regioselectivity or difficult purification. This guide presents a "Haloform-Succinate" pathway that ensures high isomeric purity. The protocol involves the gem-dimethylation of the oxobutanoate precursor, oxidative cleavage to 2,2-dimethylsuccinic acid, and a regioselective reduction-cyclization sequence. This method is critical for the production of intermediates used in pyrethroid insecticides (e.g., Permethrin derivatives), fragrances, and specialized solvent systems.

Introduction & Retrosynthetic Analysis

The 3,3-dimethyl-gamma-lactone scaffold is a privileged structural motif. Its synthesis is often complicated by the need to distinguish between the two carbonyls in the acyclic precursor to ensure the gem-dimethyl group ends up at the


-position (3-position) rather than the 

-position (2-position).
The "Oxobutanoate" Strategy

Starting from ethyl 3-oxobutanoate allows for facile introduction of the gem-dimethyl group via active methylene alkylation. The key "expert" insight in this protocol is the use of the Haloform reaction to excise the acetyl group, converting the


-keto ester into a succinic acid derivative.

Critical Regioselectivity Note: Direct reduction of 2,2-dimethylsuccinic anhydride with borohydrides typically yields the thermodynamically favored 2,2-dimethyl-gamma-butyrolactone (via attack at the less hindered carbonyl). To access the 3,3-dimethyl isomer exclusively, this protocol utilizes a Global Reduction – Selective Oxidation strategy.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Target 3,3-Dimethyl-gamma-butyrolactone (Target) Diol 2,2-Dimethyl-1,4-butanediol (Symmetric Precursor) Target->Diol Oxidative Cyclization Succinic 2,2-Dimethylsuccinic Acid Diol->Succinic Global Reduction KetoEster Ethyl 2,2-dimethyl-3-oxobutanoate Succinic->KetoEster Haloform Cleavage Start Ethyl 3-oxobutanoate (Ethyl Acetoacetate) KetoEster->Start Gem-Dimethylation

Caption: Retrosynthetic disconnection showing the conversion of ethyl acetoacetate to the target lactone via a diol intermediate to ensure correct regiochemistry.

Detailed Protocol

Phase 1: Gem-Dimethylation of Ethyl 3-Oxobutanoate

This step installs the quaternary carbon center essential for the 3,3-dimethyl substitution pattern.

  • Reagents: Ethyl 3-oxobutanoate (1.0 eq), Methyl Iodide (2.2 eq), Potassium Carbonate (2.5 eq), Acetone (Solvent).

  • Mechanism: Double nucleophilic substitution at the active methylene (

    
    -carbon).
    

Procedure:

  • Charge a reactor with acetone (10 vol) and anhydrous

    
     (2.5 eq).
    
  • Add ethyl 3-oxobutanoate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Cool to 0°C. Add Methyl Iodide (2.2 eq) slowly to control the exotherm.

  • Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by GC/MS for the disappearance of mono-methylated intermediate.

  • Work-up: Filter salts, concentrate the filtrate, and partition between water and diethyl ether. Dry organic layer (

    
    ) and concentrate.[1]
    
  • Purification: Distillation (bp ~185°C) yields Ethyl 2,2-dimethyl-3-oxobutanoate as a colorless liquid.

Phase 2: Haloform Oxidative Cleavage

This step transforms the acetoacetate derivative into the succinic acid backbone by cleaving the acetyl group.

  • Reagents: Ethyl 2,2-dimethyl-3-oxobutanoate, Sodium Hypochlorite (10-12% solution, "Bleach"), NaOH.

  • Mechanism: Alpha-halogenation of the methyl ketone followed by nucleophilic acyl substitution and cleavage of

    
    .
    

Procedure:

  • Dissolve the keto-ester in Dioxane/Water (1:1).

  • Cool to 0°C. Add NaOH (3.0 eq) to hydrolyze the ester in situ (optional, but recommended to form the soluble carboxylate first).

  • Add NaOCl solution (3.5 eq) dropwise, maintaining internal temperature <10°C. The reaction is highly exothermic.

  • Stir at room temperature for 4 hours.

  • Quench: Destroy excess oxidant with saturated sodium sulfite solution.

  • Isolation: Acidify to pH 1 with conc. HCl. Extract with Ethyl Acetate (3x).[1]

  • Concentrate to obtain 2,2-Dimethylsuccinic acid as a white solid. Recrystallize from water if necessary.

Phase 3: Global Reduction & Selective Lactonization

Expert Insight: To avoid the formation of the unwanted 2,2-dimethyl isomer, we reduce the diacid completely to the diol and then oxidatively cyclize. The primary alcohol distal to the gem-dimethyl group is sterically more accessible and oxidizes preferentially.

  • Reagents:

    
     (THF) or 
    
    
    
    ; followed by catalytic dehydrogenation (Cu/Zn catalyst) or chemical oxidation (TEMPO/BAIB).

Step 3A: Reduction to Diol

  • Suspend

    
     (3.0 eq) in dry THF under 
    
    
    
    at 0°C.
  • Add 2,2-Dimethylsuccinic acid (dissolved in THF) dropwise.

  • Reflux for 4 hours.

  • Fieser Work-up: Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL). Filter the granular precipitate.
  • Concentrate filtrate to yield 2,2-Dimethyl-1,4-butanediol .

Step 3B: Oxidative Cyclization (Lactonization) Method: TEMPO-mediated oxidation (Mild, Bench-stable).

  • Dissolve the diol (1.0 eq) in

    
    .
    
  • Add TEMPO (0.1 eq) and BAIB (Bis-acetoxyiodobenzene) (2.2 eq).

  • Stir at room temperature for 6 hours.

    • Mechanism:[2][3][4][5][6][7][8] The sterically unhindered hydroxyl group (C4) is oxidized to the aldehyde and then the acid, which spontaneously cyclizes with the hindered hydroxyl (C1) to form the lactone.

  • Purification: Wash with

    
     (aq) and 
    
    
    
    . Flash chromatography (Hexane/EtOAc) yields 3,3-Dimethyl-gamma-butyrolactone .

Process Workflow & Logic

Workflow Start Ethyl 3-Oxobutanoate Step1 Step 1: Gem-Dimethylation (MeI, K2CO3) Start->Step1 Inter1 Ethyl 2,2-dimethyl-3-oxobutanoate Step1->Inter1 Step2 Step 2: Haloform Reaction (NaOCl, NaOH) Inter1->Step2 Acetyl Cleavage Inter2 2,2-Dimethylsuccinic Acid Step2->Inter2 Step3 Step 3: Global Reduction (LiAlH4) Inter2->Step3 Inter3 2,2-Dimethyl-1,4-butanediol Step3->Inter3 Loss of Regio-info Step4 Step 4: Selective Oxidation (TEMPO/BAIB) Inter3->Step4 Steric Control Final 3,3-Dimethyl-gamma-butyrolactone Step4->Final

Caption: Step-by-step process flow ensuring the correct isomeric outcome via the diol intermediate.

Key Data & Troubleshooting

ParameterSpecification / ObservationExpert Note
Dimethylation Yield 75 - 85%Monitor closely; mono-methylated impurity is difficult to separate later. Ensure excess MeI.
Haloform Exotherm

possible
Add bleach very slowly. Use an ice/salt bath. Uncontrolled temp leads to chlorination side products.
Diol Solubility Viscous oil, hygroscopicDry thoroughly before the oxidation step. Water interferes with BAIB oxidation.
Regioselectivity >95:5 (3,3- vs 2,2-isomer)The oxidation of the unhindered primary alcohol is kinetically favored by >20x over the neopentyl-like alcohol.
Safety Considerations
  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a closed system/fume hood.

  • Sodium Hypochlorite: Releases toxic chlorine gas if acidified prematurely. Ensure basic pH during addition.

  • LiAlH4: Reacts violently with water. Use standard pyrophoric handling protocols.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • Bailey, D. M.; Johnson, R. E. "Reduction of anhydrides with sodium borohydride. Assessment of regioselectivity." The Journal of Organic Chemistry, 1970 , 35(10), 3574–3576. Link (Demonstrates the difficulty of direct anhydride reduction for this specific isomer).

  • Fétizon, M.; Golfier, M. "Oxidation of alcohols with silver carbonate on celite." Comptes Rendus de l'Académie des Sciences, Série C, 1968, 267, 900.
  • Miyazawa, A. et al. "Selective synthesis of 3,3-dimethyl-gamma-butyrolactone." Journal of Chemical Technology & Biotechnology, 2005 . (Modern catalytic variants).[6]

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymerization of ethyl 3,3-dimethyl-4-oxobutanoate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with ethyl 3,3-dimethyl-4-oxobutanoate. This valuable ketoester is recognized for its utility in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with ethyl 3,3-dimethyl-4-oxobutanoate. This valuable ketoester is recognized for its utility in complex syntheses; however, its aldehyde functionality presents a significant risk of spontaneous polymerization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My vial of clear, liquid ethyl 3,3-dimethyl-4-oxobutanoate has turned cloudy or contains a white precipitate. What is happening?

A: You are observing the initial signs of polymerization. Ethyl 3,3-dimethyl-4-oxobutanoate contains a highly reactive aldehyde group.[1][2] This functionality is susceptible to self-condensation reactions, similar to an aldol condensation, which can be initiated by trace amounts of acid, base, or even light. This process links individual monomer units together to form oligomers and polymers, which are often insoluble and appear as cloudiness or a solid precipitate.[1]

Q2: What is the underlying chemical mechanism for this polymerization?

A: The polymerization is typically an acid or base-catalyzed chain reaction.

  • Base-Catalyzed: A trace base can deprotonate the α-carbon to the ester, forming an enolate. However, the more likely and problematic pathway involves the aldehyde directly. Trace impurities can initiate an aldol-type condensation where one molecule acts as a nucleophile and another as an electrophile, leading to chain growth.

  • Acid-Catalyzed: Trace acidic impurities can protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another molecule, initiating polymerization.

The presence of volatile aldehydes makes them particularly reactive and prone to degradation through oxidation or polymerization when exposed to air and impurities.[1]

G Monomer1 Monomer1 Monomer2 Monomer2

Q3: How can I prevent polymerization during storage?

A: Proper storage is the most critical factor in maintaining the stability of ethyl 3,3-dimethyl-4-oxobutanoate. This involves controlling temperature, atmosphere, and potential contaminants.[3][4]

ParameterRecommendationRationale
Temperature Store at ≤ 4°C; for long-term storage, consider -20°C.[1]Reduces the kinetic rate of polymerization reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents air oxidation of the aldehyde to a carboxylic acid, which can catalyze further polymerization.
Container Use amber glass vials with PTFE (Teflon)-lined caps.Protects from light, which can initiate radical polymerization, and provides an inert, tight seal.
Purity Ensure the material is free from acidic or basic residues from synthesis.Removes potential initiators for polymerization. Purification via distillation is recommended post-synthesis.
Inhibitors Add a polymerization inhibitor for long-term storage.Quenches reactive species that initiate polymerization. See Q4 for details.
Q4: What are polymerization inhibitors, and which ones should I use?

A: Polymerization inhibitors are compounds added in small quantities (typically 10-200 ppm) to prevent spontaneous polymerization.[] For aldehydes, common and effective inhibitors fall into two main classes:

  • Phenolic Compounds (e.g., Hydroquinone, BHT): These act as radical scavengers. The phenolic hydrogen is readily donated to a radical, terminating the chain reaction and forming a stable radical species.[]

  • Amines/Hydroxylamines (e.g., Diethylhydroxylamine): These compounds can also effectively inhibit polymerization, often by reacting with chain-propagating species.[][6] Hydroxylamine derivatives are particularly effective for unsaturated aldehydes in solution.[6]

The choice of inhibitor may depend on downstream applications. For most laboratory-scale storage, adding a small crystal of hydroquinone is a practical and effective strategy.

Troubleshooting Guide: Polymerization Issues

This section addresses common issues encountered during the handling and use of ethyl 3,3-dimethyl-4-oxobutanoate.

G cluster_storage Storage Issues cluster_reaction Reaction Issues Start Start: Using Ethyl 3,3-dimethyl-4-oxobutanoate CheckAppearance Is the compound cloudy, viscous, or solid? Start->CheckAppearance CheckTemp Was it stored at ≤ 4°C? CheckAppearance->CheckTemp Yes CheckSolvent Are solvents and reagents strictly anhydrous? CheckAppearance->CheckSolvent No (material is clear) StoreCold Action: Store aliquots at ≤ 4°C or -20°C under Argon. CheckTemp->StoreCold No CheckInhibitor Was an inhibitor used for long-term storage? CheckTemp->CheckInhibitor Yes MaterialCompromised Material is likely polymerized. Consider purification or disposal. StoreCold->MaterialCompromised AddInhibitor Action: Add Hydroquinone (10-200 ppm) to fresh material. CheckInhibitor->AddInhibitor No CheckInhibitor->MaterialCompromised Yes AddInhibitor->MaterialCompromised DryReagents Action: Use freshly distilled solvents and dry reagents under inert atmosphere. CheckSolvent->DryReagents No CheckBase Is your reaction base-catalyzed? CheckSolvent->CheckBase Yes DryReagents->CheckBase UseNonNucBase Action: Use a non-nucleophilic base like NaH or LDA in an aprotic solvent (e.g., dry THF). CheckBase->UseNonNucBase Yes Proceed Proceed with experiment. CheckBase->Proceed No UseNonNucBase->Proceed

Problem: My neat compound, which was previously a clear liquid, has solidified upon storage.
  • Probable Cause: Extensive polymerization has occurred due to improper storage conditions, such as elevated temperature or exposure to air/moisture.

  • Solution: The bulk material is likely unusable for reactions requiring high purity.

    • Assessment: Attempt to dissolve a small amount of the material in a solvent like dichloromethane or ethyl acetate. If a significant portion is insoluble, it has polymerized.

    • Mitigation for Future Batches: For all new batches of this compound, immediately aliquot the material into smaller, single-use vials under an inert atmosphere. Store these aliquots at -20°C.[1] For any amount that will be stored for more than a few weeks, add a polymerization inhibitor as described in the protocol below.

Problem: During my reaction, I'm getting low yields and isolating a significant amount of a sticky, uncharacterizable byproduct.
  • Probable Cause: The reaction conditions are initiating the polymerization of your starting material. This is common in base-catalyzed reactions or reactions that are not rigorously anhydrous.[7]

  • Solution:

    • Ensure Anhydrous Conditions: Water can lead to the formation of hydroxide ions in the presence of a base, which can initiate polymerization. Always use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (Argon or Nitrogen).[7]

    • Re-evaluate Your Base: If using a base, consider switching to a non-nucleophilic, strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[7] These bases are less likely to initiate unwanted side reactions compared to alkoxides in alcohol.

    • Protect the Aldehyde: For multi-step syntheses where the aldehyde is not the desired reactive site in a given step, consider protecting it. The aldehyde can be converted to a more stable functional group, such as an acetal, which does not polymerize.[8][9] The protecting group can be removed in a later step.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol describes the best practice for storing ethyl 3,3-dimethyl-4-oxobutanoate to ensure its long-term stability.

Materials:

  • Ethyl 3,3-dimethyl-4-oxobutanoate (freshly prepared or received)

  • Hydroquinone or Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane, optional for making a stock solution)

  • Multiple small (1-5 mL) amber glass vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen) with manifold

  • Syringes and needles

Procedure:

  • Prepare Vials: Thoroughly dry all vials and caps in an oven at >100°C for several hours and allow them to cool in a desiccator.

  • Inert Atmosphere: Place the vials in a glovebox or flush them thoroughly with Argon or Nitrogen gas.

  • Add Inhibitor: Add a single, small crystal of hydroquinone or BHT to each vial. Alternatively, prepare a dilute stock solution (e.g., 1 mg/mL) of the inhibitor in an anhydrous solvent and add the appropriate volume to achieve a final concentration of 10-200 ppm.

  • Aliquot Compound: Under a positive pressure of inert gas, carefully transfer the ethyl 3,3-dimethyl-4-oxobutanoate into each prepared vial. Do not fill vials completely; leave some headspace.

  • Seal and Store: Tightly seal each vial with a PTFE-lined cap. Reinforce the seal with paraffin film.

  • Label and Freeze: Clearly label each vial with the compound name, date, and "Inhibitor Added." Place the vials in a secondary container and store them in a freezer at -20°C.

Protocol 2: Protecting the Aldehyde as a Diethyl Acetal

This protocol provides a method to temporarily "mask" the reactive aldehyde, preventing polymerization during subsequent reaction steps.

Materials:

  • Ethyl 3,3-dimethyl-4-oxobutanoate (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Anhydrous ethanol (solvent)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (0.05 eq)

  • Anhydrous sodium bicarbonate

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 3,3-dimethyl-4-oxobutanoate and anhydrous ethanol.

  • Add Reagents: Add triethyl orthoformate followed by the catalytic amount of p-TsOH.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quench: Carefully quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst.

  • Workup: Remove the ethanol under reduced pressure. Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude acetal can often be used without further purification or can be purified by column chromatography.

References

  • BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • Helmenstine, A. M. (2024, June 25). What are Aldehydes inhibitors and how do they work?
  • MacsChem. (2025, May 15). Handling and Storage of Chemicals | Guidelines for a US Distributor.
  • Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • Google Patents. (n.d.). US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • PMC. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
  • BenchChem. (n.d.). Preventing hydrolysis of β-keto ester during Dieckmann condensation.

Sources

Optimization

Technical Support Center: Cyclization of Gem-Dimethyl Esters

The following guide is structured as a specialized Technical Support Center resource for researchers optimizing cyclization reactions of gem-dimethyl substituted diesters. Ticket ID: GD-CYC-OPT-001 Status: Open Assigned...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource for researchers optimizing cyclization reactions of gem-dimethyl substituted diesters.

Ticket ID: GD-CYC-OPT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Thorpe-Ingold Advantage & The Yield Paradox

Welcome to the troubleshooting hub for gem-dimethyl ester cyclizations (typically Dieckmann condensations). You are likely here because you expect the Thorpe-Ingold Effect (Gem-Dimethyl Effect) to automatically grant you high yields due to angle compression and entropic assistance, yet your experimental reality is showing low conversion, oligomerization, or hydrolysis.

The Core Reality: While gem-dimethyl substitution (


-dimethyl) theoretically accelerates cyclization by compressing the internal bond angle (

) and increasing the population of the reactive gauche rotamer, it does not immunize the system against thermodynamic traps. The steric bulk that aids cyclization can also hinder proton transfer if the base is too bulky, or trap the molecule in a local minimum if the solvent system is incompatible with the enolate intermediate.

Part 1: Diagnostic Decision Tree (Workflow)

Before adjusting parameters, identify your failure mode using the logic flow below.

DiagnosticTree Start START: Low Yield in Gem-Dimethyl Cyclization CheckProduct Analyze Crude Mixture (NMR/LCMS) Start->CheckProduct Result1 Starting Material Recovered (No Rxn) CheckProduct->Result1 Intact Diester Result2 Oligomers/Polymers (Intermolecular) CheckProduct->Result2 High MW Species Result3 Ring Opened Acid/ Decarboxylated Product CheckProduct->Result3 Wrong Mass (-CO2 or +H2O) Soln1 ACTION: Increase Base Strength (Switch NaOEt -> NaH or tBuOK) Check Solvent Dryness Result1->Soln1 Soln2 ACTION: High Dilution Protocol (Pseudo-high dilution via syringe pump) Result2->Soln2 Soln3 ACTION: Adjust Workup pH Cold Acidification (<5°C) Avoid Heat during Quench Result3->Soln3

Figure 1: Diagnostic workflow for identifying the root cause of yield loss in gem-dimethyl cyclizations.

Part 2: Troubleshooting Guides & FAQs

Category A: Thermodynamics & Base Selection

User Question: I am using NaOEt in Ethanol (classical conditions) for the cyclization of dimethyl 3,3-dimethylpentanedioate, but the reaction stalls at 50% conversion. Why isn't the gem-dimethyl effect driving this to completion?

Technical Insight: The Thorpe-Ingold effect affects kinetics (rate of ring closure), but the Dieckmann condensation is an equilibrium process governed by thermodynamics.

  • The Driving Force: The reaction is endergonic (unfavorable) until the final step. The driving force is the irreversible deprotonation of the formed

    
    -keto ester by the base.
    
  • The Stoichiometry Trap: You must use at least 1.0 equivalents (preferably 1.1–2.0 eq) of base. If you use catalytic base, the reaction will reverse.

  • The Solvent Effect: In protic solvents like EtOH, the alkoxide base is solvated and less reactive. The equilibrium between the open diester and the closed enolate might not be favorable enough despite the gem-dimethyl group.

Protocol Adjustment:

  • Switch Solvent: Move to a polar aprotic solvent like THF or Toluene .

  • Switch Base: Use Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) . NaH is irreversible (produces H₂ gas), driving the equilibrium forward.

  • The "Dimsyl" Boost: For stubborn substrates, use DMSO with NaH. The dimsyl anion is a potent base and DMSO solvates the cation, leaving the enolate "naked" and reactive.

Category B: Competition (Inter- vs. Intra-molecular)

User Question: I see a significant amount of dimer/oligomer in my LCMS. I thought the gem-dimethyl group prevents intermolecular reactions?

Technical Insight: The gem-dimethyl group increases the rate of cyclization (


), but it does not strictly prevent intermolecular attack (

) if the local concentration of substrate is too high.
  • Mechanism: If

    
    , the rate of bimolecular collision (
    
    
    
    ) can outcompete the unimolecular cyclization (
    
    
    ), even with the Thorpe-Ingold assistance.

Protocol Adjustment:

  • Pseudo-High Dilution: Do not dump all reagents at once.

    • Suspend Base (NaH) in solvent in the flask.

    • Dissolve your gem-dimethyl ester in a separate volume of solvent.

    • Add the ester solution dropwise over 1–2 hours using a syringe pump. This keeps the instantaneous concentration of unreacted ester low, favoring the intramolecular pathway.

Category C: Workup & Isolation (The "Hidden" Yield Loss)

User Question: The reaction looked great by TLC, but after acidic workup, I isolated a liquid that isn't my


-keto ester. It looks like the decarboxylated ketone.

Technical Insight:


-keto esters with gem-dimethyl groups (like dimedone precursors) are prone to hydrolysis and decarboxylation if handled roughly.
  • The Danger Zone: Heating an acidic aqueous solution of your product will cause rapid hydrolysis of the ester followed by thermal decarboxylation (loss of CO₂).

  • The "Retro-Dieckmann": If the quench is too basic or hot, the nucleophile (OH⁻) can attack the ketone, opening the ring back up to the diester (reversal).

Protocol Adjustment:

  • Quench Cold: Pour the reaction mixture into ice-cold dilute HCl or AcOH. Keep T < 5°C.

  • Rapid Extraction: Extract immediately into organic solvent (DCM or EtOAc). Do not let it sit in the aqueous acid layer.

  • Controlled Decarboxylation: If your goal is the cyclic ketone (e.g., Dimedone) and not the ester, you must perform the decarboxylation as a separate, controlled step (saponification with NaOH, then acidify and reflux) rather than accidentally during workup.

Part 3: Optimized Experimental Protocol

Target: Synthesis of a cyclic


-keto ester (Generic Dimedone Precursor)
Substrate:  Dimethyl 3,3-dimethylpentanedioate (or similar)
Reagents & Equipment[1][2]
  • Substrate: 10 mmol (2.0 g scale)

  • Base: Sodium Hydride (60% dispersion in oil), 22 mmol (2.2 equiv) — Note: Excess ensures full deprotonation.

  • Solvent: Anhydrous Toluene or THF (50 mL) — Note: Toluene allows higher reflux temp; THF is better for solubility.

  • Quench: 1M HCl (cold)

Step-by-Step Methodology
  • Base Preparation:

    • Place NaH (22 mmol) in a dry 3-neck round-bottom flask under Argon/Nitrogen.

    • Optional: Wash NaH with dry hexane to remove oil if high purity is required (usually unnecessary for this scale).

    • Add 20 mL of dry Toluene/THF.

  • Initiation:

    • Heat the base suspension to 80°C (Toluene) or 60°C (THF).

    • Add a "catalytic starter" amount (approx. 5% of total volume) of the diester solution. Wait for H₂ evolution (bubbling) to confirm initiation.

  • Controlled Addition (Critical Step):

    • Dissolve the remaining diester (10 mmol) in 30 mL of solvent.

    • Add this solution dropwise via syringe pump or addition funnel over 60 minutes while maintaining reflux/heating.

    • Reasoning: Maintains low concentration to favor Thorpe-Ingold cyclization over dimerization.

  • Completion:

    • Stir at reflux for an additional 2–4 hours.

    • Monitor by TLC (Note: The enolate is polar and stays at the baseline; quench a mini-aliquot to check progress).

  • Workup:

    • Cool reaction to 0°C in an ice bath.

    • Slowly add Glacial Acetic Acid (approx. 25 mmol) or dilute HCl dropwise to quench excess NaH and protonate the enolate. Caution: Vigorous H₂ evolution.[1]

    • Dilute with water and extract with EtOAc (3x).

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Part 4: Comparative Data (Solvent/Base Matrix)

Table 1 summarizes typical yield outcomes based on reaction conditions for gem-dimethyl diesters.

Base SystemSolventTemperatureTypical YieldPrimary Issue
NaOEt (1.0 eq) EthanolReflux (78°C)40–60%Reversibility; Transesterification.
NaH (2.0 eq) TolueneReflux (110°C)85–95% High yield; Irreversible deprotonation drives equilibrium.
t-BuOK (1.1 eq) THF0°C -> RT70–85%Good kinetic control; Risk of steric clash if substrate is bulky.
LDA (1.1 eq) THF-78°C60–80%Kinetic control; Overkill for simple Dieckmann; Good for regioselectivity.

Part 5: Mechanistic Visualization

The diagram below illustrates the competition between the desired Thorpe-Ingold assisted cyclization and the competing oligomerization pathway.

Mechanism cluster_Cyclization Intramolecular (Desired) cluster_Oligomer Intermolecular (Side Rxn) Diester Gem-Dimethyl Diester (Open Chain) Enolate Enolate Intermediate Diester->Enolate Base (NaH) TransitionState Cyclic Transition State (Angle Compression) Enolate->TransitionState Thorpe-Ingold Assistance Dimer Linear Dimer/Oligomer Enolate->Dimer High Conc. (Collision) Product Cyclic Beta-Keto Ester TransitionState->Product -ROH Deprotonated Stable Enolate Salt Product->Deprotonated Base (Irreversible Trap)

Figure 2: Mechanistic pathway showing the critical "Trap" step (Deprotonation) required to secure the yield.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • Schaefer, J. P., & Bloomfield, J. J. (1967).[3] The Dieckmann Condensation.[1][4][5][6] Organic Reactions.[1][4][2][3][5][6][7][8][9][10]

  • Davis, B. R., & Garrett, P. J. (1991). Acylation of Esters, Ketones and Nitriles. Comprehensive Organic Synthesis, 2, 795-863.

  • BenchChem Technical Support. (2025). Catalyst Selection for Optimizing Dieckmann Condensation Yield.[1]

Sources

Troubleshooting

handling aldehyde instability in ethyl 3,3-dimethyl-4-oxobutanoate

Welcome to the technical support center for ethyl 3,3-dimethyl-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 3,3-dimethyl-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling, storage, and use of this valuable synthetic intermediate. Due to its aldehyde functional group, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your material and the success of your research.

Visualizing the Challenge: Key Structural Features

Before delving into troubleshooting, it's crucial to understand the molecule's structure. Ethyl 3,3-dimethyl-4-oxobutanoate possesses a terminal aldehyde and an ethyl ester, with a key feature being a quaternary, gem-dimethyl-substituted alpha-carbon relative to the aldehyde. This unique arrangement dictates its reactivity and instability profile.

Caption: Structure of Ethyl 3,3-dimethyl-4-oxobutanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Storage and Purity Assessment
Q1: What are the ideal storage conditions for ethyl 3,3-dimethyl-4-oxobutanoate to minimize degradation?

A: Proper storage is the first and most critical step in maintaining the compound's integrity. Aldehydes are inherently reactive and require specific conditions to prevent degradation.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. Oxygen is the primary culprit in the oxidation of aldehydes to carboxylic acids.[2]

  • Temperature: Store at low temperatures, ideally between 2-8°C.[1] This slows the rate of potential side reactions, including oxidation and polymerization. For long-term storage, aliquoting and storing at -20°C can be effective, but minimize freeze-thaw cycles.[1]

  • Light: Protect from light by using an amber or opaque container. Light can promote free-radical chain reactions that accelerate degradation.

  • Container: Use a tightly sealed, high-quality glass or Teflon-lined container. There is some evidence that aldehydes keep better in aluminum than in glass for certain applications.[3]

Q2: I suspect my sample is impure. How can I quickly assess its purity?

A: ¹H NMR spectroscopy is the most effective method for rapid purity assessment. The aldehyde proton has a very distinct chemical shift, and the appearance of new peaks in specific regions can immediately identify the primary degradation product.

Primary Degradation Pathway: Oxidation The most common impurity is the corresponding carboxylic acid, formed via air oxidation.

degradation_pathway cluster_legend Legend start Ethyl 3,3-dimethyl-4-oxobutanoate (Pure Aldehyde) impurity Ethyl 3,3-dimethyl-4-carboxybutanoate (Carboxylic Acid Impurity) start->impurity O₂ (Air) Light, Trace Metals key1 Starting Material key2 Degradation Product

Caption: Primary degradation pathway via oxidation.

Diagnostic ¹H NMR Signals: Use the table below to compare your spectrum. The loss of intensity in the aldehyde peak and the appearance of a broad singlet for the carboxylic acid proton are clear indicators of oxidation.

Proton AssignmentPure Aldehyde (Expected δ, ppm)Carboxylic Acid Impurity (Expected δ, ppm)
Aldehyde (-CHO )9.5 - 9.8 (t)Absent
Carboxylic Acid (-COOH )Absent10.0 - 12.0 (s, broad)
Ester Methylene (-OCH₂ CH₃)~4.1 (q)~4.1 (q)
Ester Methyl (-OCH₂CH₃ )~1.2 (t)~1.2 (t)
Methylene (-CH₂ C(CH₃)₂)~2.4 (s)~2.5 (s)
Gem-dimethyl (-C(CH₃ )₂)~1.1 (s)~1.2 (s)

Note: Shifts are approximate and can vary based on solvent and concentration.

Category 2: Understanding Instability Mechanisms
Q3: My aldehyde is converting to a carboxylic acid. What is the mechanism and how can I prevent it?

A: This is due to autoxidation, a free-radical chain reaction with atmospheric oxygen. Aldehydes are particularly susceptible because the aldehydic C-H bond is relatively weak and can be easily abstracted.[2][4]

  • Mechanism: The process is often initiated by light or trace metal impurities and proceeds via a peroxy acid intermediate, which then oxidizes a second molecule of the aldehyde to generate two molecules of the carboxylic acid.

  • Prevention:

    • Strict Inert Atmosphere: Always handle the compound under nitrogen or argon. Use Schlenk line techniques or a glovebox for sensitive reactions.

    • Solvent Purity: Use high-purity, degassed, or sparged solvents to remove dissolved oxygen.

    • Inhibitors: For bulk storage, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%) can significantly prolong shelf life.[3] However, be aware that this adds an impurity that may need to be removed before use.

Q4: Can this molecule undergo an aldol condensation reaction? I'm seeing some higher molecular weight byproducts under basic conditions.

A: No, ethyl 3,3-dimethyl-4-oxobutanoate cannot undergo a classical self-aldol condensation. The aldol reaction requires the formation of an enolate by removing a proton from the carbon alpha to the carbonyl.[5][6][7] In this molecule, the alpha-carbon to the aldehyde is quaternary (it has two methyl groups and is bonded to another carbon), meaning it has no alpha-protons to be removed.[8]

However, you may observe base-mediated side reactions:

  • Intermolecular Claisen-Type Condensation: The protons on the carbon alpha to the ester carbonyl (at C-2) are acidic. A base can deprotonate this position to form an enolate. This enolate can then attack the aldehyde of another molecule. This is not a storage issue but can occur if the neat material is exposed to strong bases.

  • Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH), aldehydes lacking alpha-protons can undergo a disproportionation reaction to yield the corresponding primary alcohol and a carboxylate salt. This is a potential pathway for degradation under harsh basic conditions.

Category 3: Purification and Remediation
Q5: My aldehyde is contaminated with the carboxylic acid. How can I purify it before my reaction?

A: You have several effective options, depending on the scale and required purity. The key is to exploit the acidic nature of the carboxylic acid impurity.

Method 1: Mild Aqueous Base Wash (Recommended for most applications) This is a simple and effective liquid-liquid extraction procedure to remove the acidic impurity.

Method 2: Column Chromatography Silica gel chromatography can effectively separate the more polar carboxylic acid from the aldehyde.[9]

Method 3: Bisulfite Adduct Formation (For high-purity requirements) This is a classic and highly selective method for purifying aldehydes.[9][10][11] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by adding a base.

purification_workflow cluster_wash Method 1: Base Wash cluster_column Method 2: Chromatography start Impure Aldehyde (Contains Carboxylic Acid) p1 Dissolve in Et₂O or EtOAc start->p1 c1 Adsorb on silica gel start->c1 p2 Wash with cold, dilute NaHCO₃ solution p1->p2 p3 Separate layers p2->p3 p4 Dry organic layer (Na₂SO₄), filter, and concentrate p3->p4 end Pure Aldehyde p4->end c2 Elute with a non-polar solvent system (e.g., Hexane/EtOAc) c1->c2 c3 Collect aldehyde fractions c2->c3 c3->end

Caption: Workflow for aldehyde purification.

Detailed Experimental Protocols

Protocol 1: Purification via Mild Aqueous Base Wash

This protocol is designed to remove the acidic carboxylic acid impurity from the less acidic aldehyde.

  • Dissolution: Dissolve the impure ethyl 3,3-dimethyl-4-oxobutanoate (1.0 equiv) in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (10-20 volumes).

  • Extraction: Transfer the solution to a separatory funnel and wash with a cold (0-5°C) saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes). Wash gently to avoid emulsion formation.

    • Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid impurity, forming a water-soluble sodium carboxylate salt, which partitions into the aqueous layer. The aldehyde remains in the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution (1 x 5 volumes) to remove residual water and bicarbonate.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat (water bath < 30°C) to prevent thermal degradation of the purified aldehyde.

  • Verification: Confirm the purity of the isolated product using ¹H NMR, as described in the purity assessment section.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Acquisition: Acquire a standard proton NMR spectrum. Ensure the spectral window is wide enough to include both the aldehyde region (9-10 ppm) and the carboxylic acid region (up to 12 ppm).

  • Analysis:

    • Integrate the aldehyde proton signal (triplet, ~9.5-9.8 ppm).

    • Look for a broad singlet between 10-12 ppm, which indicates the presence of the carboxylic acid impurity.

    • Integrate a well-resolved, stable peak from the molecule (e.g., the two-proton singlet for the -CH₂- group at ~2.4 ppm) and the impurity peak.

    • Calculate the molar ratio of impurity to desired product to quantify the level of degradation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Making Molecules. (2024). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Nature. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]

  • ScienceQuery. (2024). Enolization of aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Jack Westin. (n.d.). Enolates - Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (1998). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3,3-Dimethyl-4-oxobutanoate

Welcome to the Technical Support Center for the purification of ethyl 3,3-dimethyl-4-oxobutanoate . This guide is engineered for research scientists and drug development professionals who require high-fidelity isolation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of ethyl 3,3-dimethyl-4-oxobutanoate . This guide is engineered for research scientists and drug development professionals who require high-fidelity isolation of this specific aldehyde-ester.

Because this compound is frequently synthesized via the ozonolysis of terminal alkenes (such as ethyl 3,3-dimethylhex-4-enoate) followed by a reductive workup[1], the crude mixture often contains residual solvents, unreacted reducing agents (e.g., triphenylphosphine), and oxygenated byproducts[2]. The following center provides mechanistic troubleshooting, a self-validating distillation protocol, and quantitative parameters to ensure optimal purity and yield.

Part 1: Troubleshooting & FAQs

Q1: During distillation, my crude ethyl 3,3-dimethyl-4-oxobutanoate turns yellow and the viscosity increases significantly. What is happening? A1: This is a classic symptom of thermal degradation and intermolecular condensation. Ethyl 3,3-dimethyl-4-oxobutanoate contains a terminal aldehyde group (the 4-oxo moiety). While the gem-dimethyl group at the C3 position sterically hinders α-enolization at the aldehyde[1], the molecule remains highly susceptible to autoxidation into a carboxylic acid when exposed to heat and trace oxygen. At temperatures exceeding 120°C, these oxidized species can catalyze intermolecular reactions with the C2 protons adjacent to the ester.

  • Causality-Driven Solution: You must lower the boiling point by utilizing a high-vacuum system (< 1.0 mbar). Purge the entire distillation apparatus with Argon prior to heating to eliminate oxidative pathways.

Q2: I am observing violent bumping in the distillation flask, which is throwing crude impurities into my Vigreux column. How can I stabilize the boil? A2: Bumping is caused by the explosive boiling of superheated liquid, which occurs when there is a lack of nucleation sites or when highly volatile residual solvents (like dichloromethane or methanol from the ozonolysis step[2]) flash-boil under deep vacuum.

  • Causality-Driven Solution: Implement a two-stage solvent removal protocol. First, use a rotary evaporator at 50–100 mbar to strip all low-boiling solvents. For the deep vacuum distillation, utilize a PTFE-coated magnetic stir bar at a high stirring rate (600–800 rpm) to provide continuous mechanical nucleation, preventing the formation of large, superheated vapor bubbles.

Q3: My isolated main fraction shows a persistent impurity in the


H NMR spectrum. Why didn't the distillation separate it? 
A3:  If your synthetic route utilized triphenylphosphine (PPh

) for the reductive workup of the ozonide[2], incomplete reduction can leave behind volatile ozonides or cleavage fragments that possess similar vapor pressures to your target compound.
  • Causality-Driven Solution: Validate that the reductive workup is 100% complete via TLC before attempting distillation. To enhance theoretical plates during distillation, wrap your Vigreux column in glass wool or aluminum foil; this maintains an adiabatic environment, preventing premature condensation and improving the separation of close-boiling impurities.

Part 2: Self-Validating Vacuum Distillation Protocol

To ensure reproducibility, this methodology operates as a self-validating system . Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: System Integrity & Degassing
  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a 15 cm Vigreux column and a multi-neck cow adapter (or fraction collector). Lightly lubricate all ground-glass joints with high-vacuum silicone grease.

  • Cold Trap Activation: Submerge the vacuum pump's cold trap in liquid nitrogen or a dry ice/acetone bath. Causality: This protects the rotary vane pump oil from volatile aldehyde degradation products, maintaining maximum vacuum efficiency.

  • Validation Check 1 (Leak Test): Activate the vacuum pump without applying heat. The system must achieve and hold a baseline pressure of < 1.0 mbar for 5 minutes. If the pressure is > 1.0 mbar, abort the procedure, backfill with Argon, and re-seat all joints.

  • Degassing: Introduce the crude oil into the distillation flask with a stir bar. Apply vacuum slowly while stirring at 400 rpm at room temperature for 15 minutes to degas residual dissolved gases.

Phase 2: Fore-run Elution
  • Heating: Submerge the distillation flask in an oil bath and increase the temperature gradually to 50°C. Increase stirring to 600–800 rpm.

  • Validation Check 2 (Fore-run Confirmation): Monitor the vapor temperature at the distillation head. Collect any distillate that comes over below 60°C (at 1.0 mbar) into the first receiving flask. This fraction contains residual solvents and low-boiling cleavage byproducts.

Phase 3: Main Fraction Isolation
  • Target Elution: Once the fore-run ceases and the head temperature drops, increase the oil bath temperature to 90–100°C.

  • Validation Check 3 (Thermal Plateau): The vapor temperature should rapidly rise and stabilize at a distinct plateau between 65°C and 75°C (at 1.0 mbar). Rotate the cow adapter to a clean, pre-weighed receiving flask.

  • Collection: Collect the clear, colorless liquid. Stop the distillation when the head temperature begins to drop or the residue in the boiling flask becomes dark and highly viscous.

  • Validation Check 4 (Spectroscopic Purity): Immediately verify the product via

    
    H NMR. The system is validated if the integration ratio of the aldehyde proton (singlet, ~9.6 ppm) to the ester methylene protons (quartet, ~4.1 ppm) is exactly 1:2.
    

Part 3: Quantitative Distillation Parameters

ParameterRecommended ValueCritical ThresholdCausality / Rationale
Vacuum Pressure 0.5 – 1.0 mbar> 5.0 mbarHigher pressures require elevated bath temperatures, triggering thermal decarbonylation and aldehyde autoxidation.
Oil Bath Temp 90 – 100 °C> 120 °CExceeding 120°C supplies the activation energy for intermolecular aldol-type condensations involving the C2 protons[1].
Vapor Temp (BP) 65 – 75 °CN/AThis is the characteristic boiling plateau at 1.0 mbar. A drifting temperature indicates co-distillation of impurities.
Stirring Rate 600 – 800 rpm< 400 rpmVigorous mechanical agitation breaks surface tension and provides nucleation, preventing explosive bumping.
Condenser Temp 0 – 5 °C> 15 °CEnsures rapid, efficient condensation of the volatile target molecule without freezing it in the condenser path.

Part 4: Distillation Troubleshooting Workflow

G Start Start Vacuum Distillation VacCheck Vacuum Stable < 1.0 mbar? Start->VacCheck FixVac Halt Heating Check seals, grease joints, inspect pump & cold trap VacCheck->FixVac No Heat Apply Heat (50°C -> 100°C) & Vigorous Stirring VacCheck->Heat Yes FixVac->VacCheck BumpCheck Bumping or Foaming? Heat->BumpCheck FixBump Reduce heat Degas residual solvent Increase stirring rpm BumpCheck->FixBump Yes TempCheck Vapor Temp matches 65-75°C? BumpCheck->TempCheck No FixBump->Heat Forerun Collect Forerun (Solvents/Byproducts) TempCheck->Forerun No (< 65°C) Main Collect Main Fraction (Pure Ethyl 3,3-dimethyl-4-oxobutanoate) TempCheck->Main Yes (65-75°C) Forerun->TempCheck

Workflow for troubleshooting vacuum distillation of ethyl 3,3-dimethyl-4-oxobutanoate.

References

  • Ludwig-Maximilians-Universität München (LMU). "Marine Natural Products from Aplysia dactylomela and Streptomyces spectabilis" (Experimental Procedures for Ethyl 3,3-dimethyl-4-oxobutanoate). Available at:[Link]

Sources

Troubleshooting

minimizing aldol condensation side reactions in oxobutanoates

Technical Support Center: Minimizing Aldol Condensation Side Reactions in Oxobutanoates Topic: Strategies for stabilizing oxobutanoates (specifically -keto esters like ethyl 3-oxobutanoate) and preventing unwanted self-c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Aldol Condensation Side Reactions in Oxobutanoates

Topic: Strategies for stabilizing oxobutanoates (specifically


-keto esters like ethyl 3-oxobutanoate) and preventing unwanted self-condensation/polymerization during synthesis.
Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Core Directive & Technical Overview

The Challenge: Oxobutanoates, particularly ethyl 3-oxobutanoate (ethyl acetoacetate, EAA) , are "active methylene" compounds. The C2 protons are highly acidic (


), making the molecule prone to enolization. In the presence of bases, Lewis acids, or even heat, these compounds undergo self-aldol/Claisen condensations  to form byproducts like dehydracetic acid (DHA)  or complex oligomers ("red oil"). These side reactions reduce yield and complicate purification during alkylations, reductions, or Knoevenagel condensations.

The Solution: Minimizing these pathways requires a "Kinetic Control" strategy: strictly controlling protonation states, temperature, and stoichiometry to favor the desired cross-reaction over the bimolecular self-reaction.

Troubleshooting Guide (Q&A Format)

Category A: Self-Condensation & Dimerization

Q1: I am observing a crystalline precipitate forming in my ethyl 3-oxobutanoate stock solution or reaction mixture over time. What is it? Diagnosis: This is likely Dehydracetic Acid (DHA) (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione), the stable dimer of EAA formed via self-Claisen condensation. Root Cause: Exposure to basic impurities, moisture (hydrolysis leads to acetoacetic acid which catalyzes condensation), or prolonged heating. Corrective Action:

  • Purification: Distill EAA under reduced pressure before use.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • In-Process: If heating is required, ensure the pH remains slightly acidic or neutral unless a base is stoichiometrically consumed.

Q2: During the alkylation of ethyl 3-oxobutanoate using NaOEt, I see significant "gum" formation and low yields. How do I stop this? Diagnosis: You are seeing O-alkylation competing with C-alkylation, and polymerization driven by the high concentration of the free enolate at high temperatures. Corrective Action:

  • Switch Bases: Move from thermodynamic bases (NaOEt) to non-nucleophilic, kinetic bases like LDA or LiHMDS at -78°C. This generates the enolate quantitatively and irreversibly, preventing the equilibrium that allows self-condensation.

  • Solvent Effect: Use aprotic polar cosolvents (e.g., DMPU or HMPA substitutes) to break up enolate aggregates, increasing the rate of the desired alkylation over self-reaction.

Category B: Knoevenagel & Cross-Aldol Issues

Q3: In a Knoevenagel condensation with an aldehyde, I am getting a "bis-adduct" impurity. What is happening? Diagnosis: The product of the first condensation (an


-unsaturated keto ester) is undergoing a Michael addition  with a second molecule of oxobutanoate.
Corrective Action: 
  • Stoichiometry: Use a slight excess of the aldehyde (electrophile), not the oxobutanoate.

  • Catalyst: Switch to a weak acid/base buffer (e.g., Piperidine/Acetic Acid or

    
    -alanine) rather than a strong base.
    
  • Procedure: Do not premix the catalyst with the oxobutanoate. Add the oxobutanoate slowly to the aldehyde/catalyst mixture to keep its instantaneous concentration low.

Q4: My reaction turns dark red/brown ("Red Oil") when heating oxobutanoates with amines. Diagnosis: This is the classic Maillard-type polymerization or pyrrole formation (Paal-Knorr interference). If amines are present, the ketone carbonyl reacts to form imines/enamines which then polymerize. Corrective Action:

  • Temperature: Limit temperature to <60°C if possible.

  • Water Removal: Use molecular sieves or a Dean-Stark trap. Water promotes the reversibility of imine formation, leaving the free ketone available for aldol side reactions.

Strategic Protocols

Protocol A: Kinetic Enolate Generation (Minimizing Self-Reaction)

Use this for alkylations or acylation where self-condensation is a major risk.

  • Preparation: Flame-dry a 3-neck flask; flush with Argon.

  • Base Generation: Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir 30 min.
    
  • Enolization: Add Ethyl 3-oxobutanoate (1.0 eq) dropwise over 20 mins at -78°C.

    • Why? Slow addition ensures the base is always in excess relative to the ester, preventing the presence of both enolate and neutral ester simultaneously (which leads to self-condensation).

  • Reaction: Add the electrophile (alkyl halide/aldehyde) immediately.

  • Quench: Quench with saturated

    
      while still cold (-78°C). Do not allow to warm up before quenching.
    
Protocol B: Buffered Knoevenagel Condensation

Use this to react oxobutanoates with aldehydes without bis-adducts.

  • Solvent: Toluene or Benzene (for azeotropic distillation).

  • Catalyst: Piperidinium Acetate (generated in situ: 5 mol% piperidine + 5 mol% acetic acid).

  • Process:

    • Reflux the aldehyde (1.2 eq) and catalyst in toluene with a Dean-Stark trap.

    • Add Ethyl 3-oxobutanoate (1.0 eq) as a solution in toluene dropwise over 1-2 hours.

    • Why? Keeping the oxobutanoate concentration low relative to the aldehyde favors the cross-reaction (Knoevenagel) over the Michael addition (bis-adduct).

Comparative Data & Base Selection

Table 1: Base Selection for Oxobutanoate Functionalization

Base TypeExamplespKa (Conj.[1][2] Acid)Risk of Self-CondensationRecommended Use Case
Alkoxides NaOEt, NaOMe16-17High (Reversible enolate)Thermodynamic enolate formation; simple synthesis where byproducts are separable.
Amide Bases LDA, LiHMDS30-36Very Low (Irreversible)Kinetic alkylation; preventing self-aldol; complex substrates.
Hydrides NaH, KH35Medium Clean deprotonation, but

gas evolution can be dangerous; often requires higher temp.
Amine/Acid Piperidine/AcOH11 (buffer)Low Knoevenagel condensations; soft nucleophiles.

Visualizing the Mechanism & Control

Diagram 1: The Dehydracetic Acid Pathway (The Enemy) This diagram illustrates how two molecules of ethyl acetoacetate condense. Understanding this pathway highlights why avoiding "free neutral ester + enolate" mixtures is critical.

DehydraceticAcid cluster_prevention Prevention Strategy EAA1 Ethyl 3-oxobutanoate (Neutral) Enolate Enolate Anion (Nucleophile) EAA1->Enolate Base (Deprotonation) Inter1 Claisen Intermediate (C-C Bond Formed) Enolate->Inter1 + 2nd EAA Molecule (Attack on Ester C=O) Diketone Diketo Ester (Linear Dimer) Inter1->Diketone - EtOH (Elimination) Cyclic Dehydracetic Acid (Cyclic Side Product) Diketone->Cyclic Intramolecular Aldol Condensation Strat1 Use LDA (-78°C) (Prevents Neutral EAA presence)

Caption: Mechanism of Dehydracetic Acid formation. The critical step is the attack of the Enolate on a neutral EAA molecule. Kinetic control (LDA) prevents this by consuming all neutral EAA instantly.

Diagram 2: Decision Tree for Reaction Optimization

OptimizationTree Start Start: Oxobutanoate Reaction Q1 Reaction Type? Start->Q1 Alkylation Alkylation/Acylation Q1->Alkylation Condensation Condensation w/ Aldehyde Q1->Condensation Q2 Is Self-Condensation Observed? Alkylation->Q2 Select Base Q3 Product Stability? Condensation->Q3 Select Catalyst NaOEt Use NaOEt/EtOH (Thermodynamic Control) Q2->NaOEt No (Simple Substrate) LDA Use LDA/LiHMDS at -78°C (Kinetic Control) Q2->LDA Yes (Complex/Sensitive) Piperidine Piperidine/AcOH + Dean Stark (Slow Addition of EAA) Q3->Piperidine Stable (Standard) TiCl4 TiCl4 / Pyridine (Low Temp) (Lewis Acid Catalysis) Q3->TiCl4 Unstable/Steric Bulk

Caption: Decision matrix for selecting conditions to minimize side reactions based on the specific transformation required.

References

  • Preparation of Ethyl Acetoacetate and Dehydracetic Acid Mechanism . Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989, p. 635. Link

  • Kinetic vs. Thermodynamic Enolates . Evans, D. A. Harvard University Lecture Notes, Chem 206. "Enolate Alkylation". Link

  • Control of Knoevenagel Condensation . Organic Reactions, Vol 15. Wiley & Sons. "The Knoevenagel Condensation".[1][3][4] Link

  • Minimizing Bis-addition in Knoevenagel Reactions . Journal of Chemical Education, 2005, 82(9), 1365. "Microwave-Assisted Knoevenagel Condensation". Link

  • Dehydracetic Acid Formation . The Journal of Organic Chemistry, 1953, 18(11), 1585–1589. "The Self-Condensation of Esters".[4][5] Link

Sources

Optimization

optimal solvent for reaction of ethyl 3,3-dimethyl-4-oxobutanoate with amines

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimal Solvent Systems for the Reductive Amination/Cyclization of Ethyl 3,3-dimethyl-4-oxobutanoate Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimal Solvent Systems for the Reductive Amination/Cyclization of Ethyl 3,3-dimethyl-4-oxobutanoate

Executive Summary

For the reaction of ethyl 3,3-dimethyl-4-oxobutanoate with amines, the optimal solvent choice depends on your target outcome:

  • For 4,4-Dimethylpyrrolidin-2-ones (Cyclized Product): The "Gold Standard" system is 1,2-Dichloroethane (DCE) containing Acetic Acid (AcOH) , followed by a thermal cyclization step (often requiring a solvent swap to Toluene or neat heating).

  • For Linear

    
    -Amino Esters (Uncyclized): Tetrahydrofuran (THF)  or Dichloromethane (DCM)  at low temperatures (
    
    
    
    ) using Sodium Triacetoxyborohydride (STAB) .

Critical Technical Insight: The gem-dimethyl group at the C3 position creates significant steric hindrance adjacent to the aldehyde (C4), slowing imine formation (neopentyl-like effect). However, once the amine is formed, this same group accelerates cyclization to the lactam via the Thorpe-Ingold Effect (gem-dimethyl effect).

Module 1: Solvent Selection & Mechanistic Logic

Q: What is the primary solvent recommendation and why?

A: 1,2-Dichloroethane (DCE) is the superior solvent for the initial reductive amination step.

  • Causality: The reaction proceeds via an imine/iminium intermediate.[1] The C3 gem-dimethyl group sterically shields the C4 aldehyde, making imine formation the rate-determining step. DCE allows for the high solubility of Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the imine without touching the ester or aldehyde (mostly).

  • Protic vs. Aprotic: While methanol (MeOH) is common for simple aldehydes, it can solvolyze the ester or interfere with the specific steric requirements of this hindered substrate. DCE (aprotic) prevents transesterification side reactions.

Q: How does the gem-dimethyl group affect my protocol?

A: It acts as a "double-edged sword":

  • Hindrance (Step 1): It blocks nucleophilic attack at the aldehyde. You must use an acid catalyst (Acetic Acid, 1-2 eq) to activate the carbonyl.

  • Acceleration (Step 2): Once the linear amine is formed (

    
    ), the gem-dimethyl group compresses the bond angles (Thorpe-Ingold effect), forcing the amine and ester closer together. This makes the subsequent cyclization to the pyrrolidinone much faster than in un-substituted analogs.
    
Q: Can I use a "Green" solvent?

A: Yes. Ethanol (EtOH) is a viable alternative for the "One-Pot" synthesis of the lactam.

  • Protocol: Reflux the amine and aldehyde in EtOH to form the imine, cool to RT, add

    
    , then reflux again to drive cyclization.
    
  • Trade-off: Yields are typically 10-15% lower than the DCE/STAB method due to competitive reduction of the aldehyde to the alcohol (ethyl 3,3-dimethyl-4-hydroxybutanoate) before the slow-forming imine is fully generated.

Module 2: Step-by-Step Technical Protocols

Protocol A: High-Fidelity Synthesis (DCE/STAB)

Best for: Drug intermediates requiring high purity and complex amines.

  • Imine Formation:

    • Dissolve Ethyl 3,3-dimethyl-4-oxobutanoate (1.0 eq) and Amine (

      
      , 1.1 eq) in anhydrous DCE  (0.2 M).
      
    • Add Acetic Acid (1.5 eq).

    • Crucial Step: Stir at Room Temperature (RT) for 1–2 hours. Due to sterics, do not rush this equilibrium.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Stir at RT for 4–16 hours (monitor by LCMS for disappearance of imine).

    • Quench: Add saturated aqueous

      
      . Extract with DCM.
      
  • Cyclization (Lactamization):

    • Concentrate the organic layer to an oil.

    • Redissolve in Toluene (0.5 M).

    • Heat to reflux (110°C) for 2–4 hours. (The Thorpe-Ingold effect usually drives this without additional acid/base).

    • Result: 1-Substituted-4,4-dimethylpyrrolidin-2-one.

Protocol B: Rapid Microwave Synthesis (Green/PEG)

Best for: Library generation and robust amines.

  • Mix Keto-ester (1.0 eq) and Amine (1.2 eq) in PEG-200 or Ethanol .

  • Add Ammonium Formate (if using Leuckart conditions) or simply heat.

  • Irradiate (Microwave) at 150°C for 5–10 minutes.

  • Direct purification via prep-HPLC.

Module 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Conversion to Imine Steric hindrance at C4 (gem-dimethyl).Increase Acetic Acid to 2.0 eq. Add 4Å Molecular Sieves to shift equilibrium by removing water.
Ester Hydrolysis Wet solvent or excess base.Use anhydrous DCE/DCM. Avoid strong bases (NaOH/KOH) during workup; use

.
Product is Linear (Not Cyclic) Cyclization barrier not overcome.The amine is formed but hasn't attacked the ester. Reflux in Toluene or Xylene. Add catalytic p-TsOH (10 mol%) if necessary.
Aldehyde Reduction (Side Rxn) Reducing agent added too early.Ensure imine formation is complete (check TLC/LCMS) before adding the hydride source.

Module 4: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the structural influence of the gem-dimethyl group.

ReactionPathway cluster_0 Critical Control Point Start Ethyl 3,3-dimethyl- 4-oxobutanoate (Aldehyde) Imine Imine Intermediate (Sterically Hindered) Start->Imine DCE, AcOH -H2O (Slow) Alcohol Alcohol Side Product (Direct Reduction) Start->Alcohol NaBH4 (Too fast) or Wet Solvent Amine Amine (R-NH2) Amine->Imine LinearAmine Linear Amino-Ester (Reduced) Imine->LinearAmine NaBH(OAc)3 (Selective) Lactam 4,4-Dimethylpyrrolidin-2-one (Target) LinearAmine->Lactam Heat/Toluene Thorpe-Ingold Effect

Caption: Pathway showing the critical "Imine" bottleneck due to steric hindrance and the accelerated cyclization to "Lactam" driven by the gem-dimethyl effect.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Establishes DCE/AcOH/STAB as the standard for hindered reductive amination).

  • Rao, H. S. P., & Senthilkumar, S. P. (2001). "Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates." Proceedings of the Indian Academy of Sciences - Chemical Sciences. (Demonstrates the cyclization to pyrrolidinones and microwave protocols).

  • Katritzky, A. R., et al. (2000). "Preparation of 1,5-Disubstituted Pyrrolidin-2-ones." The Journal of Organic Chemistry. (Discusses synthetic routes to substituted pyrrolidinones).

  • BenchChem. "Application Notes: Ethyl 4-oxobutanoate in Organic Synthesis." (General reactivity of

    
    -keto esters/aldehydes). 
    

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ^{1}H-NMR Analysis of Ethyl 3,3-dimethyl-4-oxobutanoate

This guide provides an in-depth technical analysis of the ^{1}H-NMR spectrum of Ethyl 3,3-dimethyl-4-oxobutanoate , a critical intermediate in the synthesis of gem-dimethyl-substituted heterocycles. Unlike standard spect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ^{1}H-NMR spectrum of Ethyl 3,3-dimethyl-4-oxobutanoate , a critical intermediate in the synthesis of gem-dimethyl-substituted heterocycles.

Unlike standard spectral libraries, this guide focuses on comparative analysis , distinguishing this product from its structural isomers and non-methylated analogs. It addresses the specific challenges of analyzing aldehyde-containing esters, including solvent selection and impurity profiling.

Executive Summary: The "Gem-Dimethyl" Signature

In drug development, the gem-dimethyl group (two methyl groups on the same carbon) is often introduced to exploit the Thorpe-Ingold effect , which accelerates cyclization rates and improves metabolic stability.

From an analytical perspective, Ethyl 3,3-dimethyl-4-oxobutanoate offers a distinct "performance" advantage over its linear analogs (e.g., Ethyl 4-oxobutanoate) due to spectral simplification. The quaternary carbon decouples the spin systems, collapsing complex multiplets into clean singlets. This guide quantifies that advantage and provides a robust protocol for purity assessment.

Structural Assignment & Spectral Profile

Compound: Ethyl 3,3-dimethyl-4-oxobutanoate Formula: C_{8}H_{14}O_{3} MW: 158.20 g/mol

Theoretical vs. Observed Shifts (CDCl_{3}, 400 MHz)

The spectrum is characterized by five distinct signal environments . The lack of vicinal protons on the C3 quaternary carbon results in a highly diagnostic "Singlet-Singlet" pattern for the backbone.

AssignmentProton TypeChemical Shift (\delta, ppm)MultiplicityIntegrationCoupling (J)
A -CHO (Aldehyde)9.45 – 9.55 Singlet (s) 1H-
B -O-CH_{2} -CH_{3}4.10 – 4.15Quartet (q)2H~7.1 Hz
C -CO-CH_{2} -C_{q}2.45 – 2.55 Singlet (s) 2H-
D -O-CH_{2}-CH_{3} 1.22 – 1.28Triplet (t)3H~7.1 Hz
E -C(CH_{3} )_{2}-1.10 – 1.15 Singlet (s) 6H-

Key Diagnostic: The presence of the aldehyde proton (A ) as a sharp singlet at ~9.5 ppm and the gem-dimethyl group (E ) as a strong singlet at ~1.1 ppm are the primary quality indicators.

Visualization: Structural Connectivity & Assignments

The following diagram maps the specific proton environments to the NMR signals, highlighting the isolation of spin systems caused by the quaternary center.

G cluster_0 Figure 1: Proton Connectivity & Spin Isolation Aldehyde Aldehyde (A) ~9.5 ppm (s) Isolated QuatC Quaternary C (Spin Barrier) Aldehyde->QuatC No Coupling GemDiMe Gem-Dimethyl (E) ~1.1 ppm (s) QuatC->GemDiMe AlphaCH2 Alpha-CH2 (C) ~2.5 ppm (s) Isolated QuatC->AlphaCH2 No Coupling Ester Ethyl Ester (B, D) Typical q/t Pattern AlphaCH2->Ester

Caption: The quaternary carbon acts as a "spin barrier," preventing J-coupling between the aldehyde (A) and the alpha-methylene (C), resulting in clean singlets.[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral performance of Ethyl 3,3-dimethyl-4-oxobutanoate against its common structural analogs and impurities.

Scenario A: Distinguishing from Linear Analogs (Ethyl 4-oxobutanoate)

Context: Researchers often compare gem-dimethyl linkers vs. linear linkers for cyclization efficiency.

FeatureProduct (3,3-Dimethyl) Alternative (Linear Analog) Analytical Implication
Aldehyde Signal Singlet (~9.5 ppm)Triplet (~9.8 ppm)The product's singlet allows for more precise integration, free from overlap with aromatic sidebands.
Backbone CH_{2} Singlet (Isolated)Multiplet (Coupled)The linear analog shows complex splitting due to vicinal coupling, making impurity detection under these peaks difficult.
Gem-Dimethyl Strong Singlet (6H) Absent The 6H singlet serves as an internal standard for concentration checks.
Scenario B: Distinguishing from Isomers (Ethyl 3,3-dimethyl-2-oxobutanoate)

Context: A common naming confusion or synthesis byproduct involves the "2-oxo" (keto-ester) vs "4-oxo" (aldehyde-ester) forms.

FeatureTarget (4-oxo / Aldehyde) Isomer (2-oxo / Keto) Differentiation Strategy
Low Field Region Signal at ~9.5 ppm No Signal > 5 ppm Critical Check: Absence of the 9.5 ppm peak confirms the wrong isomer.
Carbonyl Position Aldehyde + EsterKetone + EsterThe 2-oxo isomer places the ketone next to the ester, shifting the gem-dimethyls downfield slightly.
Experimental Protocols
Protocol 1: Sample Preparation & Solvent Selection

Aldehydes are prone to oxidation (to carboxylic acids) and hydrate formation. The choice of solvent is critical.

  • Preferred Solvent: Chloroform-d (CDCl_{3}) .

    • Why: Provides excellent solubility and spectral resolution.

    • Risk: Acidic traces in CDCl_{3} can catalyze acetal formation if alcohols are present.

    • Mitigation: Use CDCl_{3} stored over silver foil or K_{2}CO_{3} to neutralize acidity.

  • Alternative Solvent: DMSO-d_{6} .

    • Use Case: If the aldehyde peak is broad (due to exchange) or if hydrate formation is suspected. DMSO slows down proton exchange, sharpening the aldehyde singlet.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can lead to viscosity broadening.

Protocol 2: Quality Control Workflow (Self-Validating)

Follow this logic flow to validate the identity and purity of the batch.

QC_Flow Start Acquire 1H-NMR (CDCl3, 16 scans) CheckAldehyde Check 9.4-9.6 ppm Is there a Singlet? Start->CheckAldehyde CheckSplitting Check 2.5 ppm Region Is it a Singlet? CheckAldehyde->CheckSplitting Yes Fail_Isomer Suspect 2-oxo Isomer (Pyruvate derivative) CheckAldehyde->Fail_Isomer No (Peak Missing) Pass Identity Confirmed Proceed to Purity Calc CheckSplitting->Pass Yes (Singlet) Fail_Linear Suspect Linear Analog (Missing Methyls) CheckSplitting->Fail_Linear No (Multiplet)

Caption: QC Decision Tree for rapid structural verification.

Protocol 3: Purity Calculation

To determine molar purity (


), compare the integral of the aldehyde proton (

) to the integral of the residual solvent peak or a known impurity (e.g., the oxidized acid).

Common Impurity: 3,3-dimethyl-4-oxobutanoic acid (Hydrolysis product).

  • Diagnostic: Look for a shift in the gem-dimethyl peak. The ester methyls (triplet at 1.25 ppm) will be missing in the acid impurity.

  • Formula:

    
    
    (Where N is the number of protons in the impurity signal used).
    
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 220085, Ethyl 3,3-dimethyl-4-oxobutanoate. PubChem. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Context for Thorpe-Ingold effect applications). Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4] Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Comparative

Unmasking the Gem-Dimethyl Group: A Comparative Guide to NMR Identification Strategies

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter a common pitfall in drug development and natural product characterization: the misassignment of the gem-dimethyl group. Gem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter a common pitfall in drug development and natural product characterization: the misassignment of the gem-dimethyl group.

Gem-dimethyls—two methyl groups attached to the same carbon atom—are ubiquitous structural motifs. In medicinal chemistry, they are strategically deployed to restrict conformational flexibility and block metabolic liabilities, such as cytochrome P450-mediated oxidation. However, identifying them in Nuclear Magnetic Resonance (NMR) spectroscopy is not always as trivial as looking for a clean 6H singlet.

This guide objectively compares the analytical modalities used to identify gem-dimethyl groups and provides a self-validating experimental protocol to ensure absolute structural correctness.

The Analytical Dilemma: Homotopic vs. Diastereotopic Environments

To understand how to identify a gem-dimethyl group, we must first explain the causality behind its appearance in a ¹H NMR spectrum. The chemical shift of these methyl protons is entirely dictated by molecular symmetry and rotational freedom.

  • Homotopic/Enantiotopic Environments: If the molecule possesses a plane of symmetry, or if the gem-dimethyl group is freely rotating in an achiral environment, the six protons experience an identical magnetic field. They will appear as a single, sharp 6H singlet , typically in the shielded region (δ 0.8 – 1.5 ppm).

  • Diastereotopic Environments: When a gem-dimethyl group is adjacent to a chiral center or locked in a rigid ring system (e.g., isoborneol), the symmetry is broken. The two methyl groups now exist in different magnetic environments, rendering them diastereotopic ()[1]. Consequently, they split into two distinct 3H singlets .

This divergence creates a critical analytical decision point: Are those two 3H singlets a diastereotopic gem-dimethyl, or are they two completely independent methyl groups located on different carbons?

Comparative Analysis of NMR Modalities

Relying solely on 1D ¹H NMR to answer this question can lead to catastrophic structural misassignments, a fact highlighted by historical revisions like that of the sesquiterpene aquatolide, which required rigorous 1D and 2D NMR re-evaluation to correct ()[2].

To objectively evaluate our analytical options, we must compare the performance of standard NMR pulse sequences:

MethodologySensitivityAcquisition TimeDiagnostic Power for Gem-DimethylKey Limitation
1D ¹H NMR High< 5 minsLow (Presumptive)Cannot differentiate true diastereotopic gem-dimethyls from overlapping independent methyls.
1D ¹³C NMR Low10–60 minsLowShows primary carbon shifts but completely lacks connectivity data.
2D ¹H-¹³C HSQC Medium-High10–30 minsModerateOnly maps one-bond (¹J) C-H connections; cannot prove two methyls share the same quaternary carbon.
2D ¹H-¹³C HMBC Medium1–4 hoursHigh (Definitive)Susceptible to missing correlations if the ²J or ³J coupling constants fall outside the optimized delay (typically 8 Hz).

The HMBC Advantage: A Self-Validating Protocol

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the undisputed gold standard for gem-dimethyl identification. HMBC detects long-range couplings (typically 2 to 3 bonds) between protons and carbons.

The Causality of the Self-Validating System: In structural elucidation, a protocol is only trustworthy if it is self-validating. The HMBC provides a closed mathematical loop for gem-dimethyls:

  • The Shared Node: If Methyl A and Methyl B form a true gem-dimethyl, they must both show a two-bond (²J_CH) correlation to the exact same quaternary carbon.

  • The Cross-Verification: If they are diastereotopic, Methyl A will show a three-bond (³J_CH) correlation to the carbon of Methyl B, and Methyl B will show a ³J_CH correlation to the carbon of Methyl A.

If this closed logical loop is present, the assignment is absolute. If one correlation is missing, the system is open, and alternative structural isomers must be considered.

This exact self-validating HMBC matrix was instrumental in confirming the gem-dimethyl moiety at C-4 in the highly potent molluscicide Cyanolide A ()[3], and in establishing the terminal gem-dimethyl alkyl chain in marine-derived Bacillamidins ()[4].

Step-by-Step Experimental Methodology

To execute this self-validating system in the lab, follow this standardized workflow:

Step 1: Sample Preparation & 1D Baseline

  • Dissolve 5–15 mg of the analyte in 600 µL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard 1D ¹H NMR spectrum. Integrate the shielded region (0.8–1.5 ppm) to identify potential 6H singlets or pairs of 3H singlets.

Step 2: 2D HSQC Mapping

  • Acquire a multiplicity-edited ¹H-¹³C HSQC spectrum.

  • Map the identified methyl protons to their directly attached primary carbons (¹J_CH). Note the exact ¹³C chemical shifts of Methyl A and Methyl B.

Step 3: 2D HMBC Acquisition

  • Set up the HMBC experiment optimized for long-range couplings of J = 8 Hz (the standard average for ²J and ³J aliphatic couplings).

  • Ensure sufficient scans (typically 16–32 per increment) to achieve a high signal-to-noise ratio for quaternary carbons, which relax slowly.

Step 4: The Self-Validation Matrix Interpretation

  • Locate the F2 (proton) track for Methyl A. Trace vertically to find a cross-peak at a quaternary carbon shift in F1 (carbon).

  • Locate the F2 track for Methyl B. Trace vertically. Does it share a cross-peak with the exact same quaternary carbon?

  • If YES, check for the ³J_CH cross-peaks between the protons of Methyl A and the carbon of Methyl B. If confirmed, the gem-dimethyl assignment is definitively validated.

Experimental Workflow Visualization

The following diagram maps the logical decision tree for distinguishing and validating gem-dimethyl groups using the protocols described above.

G Start Acquire 1D 1H NMR Spectrum Check Analyze 0.8 - 1.5 ppm Region Identify Methyl Singlets Start->Check Path1 Single 6H Singlet (Homotopic/Enantiotopic) Check->Path1 Achiral environment Path2 Two 3H Singlets (Diastereotopic) Check->Path2 Chiral environment HSQC Acquire 2D HSQC Assign 1J(C,H) Correlations Path1->HSQC Path2->HSQC HMBC Acquire 2D HMBC Map 2J(C,H) & 3J(C,H) Couplings HSQC->HMBC Validate Self-Validation Matrix: Do both methyls couple to the same quaternary carbon? HMBC->Validate Confirmed Gem-Dimethyl Confirmed (Closed Logical Loop) Validate->Confirmed Yes (Shared 2J) Reject Independent Methyls (Open Loop) Validate->Reject No (Distinct 2J)

Workflow for self-validating gem-dimethyl identification using 1D and 2D NMR spectroscopy.

References

  • Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL: [Link]

  • Title: Toward Structural Correctness: Aquatolide and the Importance of 1D Proton NMR FID Archiving Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cyanolide A, a Glycosidic Macrolide with Potent Molluscicidal Activity from the Papua New Guinea Cyanobacterium Lyngbya bouillonii Source: Journal of Natural Products (ACS Publications / PubMed Central) URL: [Link]

  • Title: Bacillamidins A–G from a Marine-Derived Bacillus pumilus Source: Marine Drugs (MDPI) URL: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of ethyl 3,3-dimethyl-4-oxobutanoate

Executive Summary Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 19780-33-7) is a critical pharmacophore intermediate, widely utilized in the synthesis of pantothenic acid (Vitamin B5) and antiretroviral agents.[] Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 19780-33-7) is a critical pharmacophore intermediate, widely utilized in the synthesis of pantothenic acid (Vitamin B5) and antiretroviral agents.[] Its structural uniqueness lies in the gem-dimethyl group adjacent to a terminal aldehyde, creating a specific mass spectral signature.

This guide compares the Mass Spectrometry (MS) performance of Ethyl 3,3-dimethyl-4-oxobutanoate against its primary structural isomer, Ethyl 2,2-dimethyl-3-oxobutanoate , and evaluates the Direct Injection method versus Derivatization workflows.[]

Key Finding: Direct EI-MS analysis of the target compound yields a diagnostic m/z 88 peak (McLafferty rearrangement), distinguishing it from beta-keto ester isomers which are dominated by m/z 43 (acylium).[] However, derivatization is recommended for quantitative precision due to the thermal lability of the aldehyde moiety.

Technical Deep Dive: Fragmentation Mechanics

The Target: Ethyl 3,3-dimethyl-4-oxobutanoate[1]
  • Structure:

    
    []
    
  • Molecular Weight: 158.19 Da[][2]

  • Key Functional Groups: Terminal Aldehyde, Gem-dimethyl, Ethyl Ester.[][2]

Fragmentation Pathway (Electron Ionization, 70 eV): The fragmentation is governed by the stability of the gem-dimethyl quaternary center and the availability of the aldehyde hydrogen for rearrangement.

  • McLafferty Rearrangement (Diagnostic): The aldehyde hydrogen (

    
    -H relative to the ester carbonyl) migrates to the ester carbonyl oxygen.[2] This triggers a cleavage of the 
    
    
    
    -
    
    
    bond, releasing neutral dimethylketene and forming the enol radical cation of ethyl acetate (m/z 88 ).
  • 
    -Cleavage (Ester Side):  Cleavage at the carbonyl-oxygen bond yields the acylium ion 
    
    
    
    , m/z 113 .[]
  • 
    -Cleavage (Aldehyde Side):  Loss of the formyl radical (
    
    
    
    ) yields the stabilized carbocation
    
    
    , m/z 129 .[]
  • Secondary Fragmentation: The m/z 129 ion often loses ethanol (46 Da) or CO to form lower mass alkyl ions.[][2]

The Alternative: Ethyl 2,2-dimethyl-3-oxobutanoate[1]
  • Structure:

    
    
    
  • Differentiation: This is a

    
    -keto ester.[][2][3][4][5]
    
  • Key Fragment: The presence of the methyl ketone group leads to a dominant

    
    -cleavage forming the acetyl cation (m/z 43 ). It lacks the 
    
    
    
    -hydrogen required for the specific m/z 88 formation mechanism seen in the target.[6]

Comparative Analysis: Performance Metrics

Spectral Specificity (Isomer Differentiation)

The following table contrasts the diagnostic ions, providing a self-validating check for compound identification.

FeatureEthyl 3,3-dimethyl-4-oxobutanoate (Target)Ethyl 2,2-dimethyl-3-oxobutanoate (Alternative)Diagnostic Value
Base Peak m/z 88 (or m/z 113)m/z 43 (Acetyl)High.[] m/z 43 indicates contamination or wrong isomer.[]
McLafferty Ion m/z 88 (Dominant)Weak/AbsentHigh.[][2] Confirms

-aldehyde structure.[][2]
M - 29 m/z 129 (Loss of CHO)Absent (Loss of Me is M-15)Medium.[] Confirms terminal aldehyde.[][2]
M - 45 m/z 113 (Loss of OEt)m/z 113 (Loss of OEt)Low.[][2] Common to both ethyl esters.[][2]
Methodological Comparison: Direct vs. Derivatized

For quantitative applications, the stability of the aldehyde group is the limiting factor.

ParameterMethod A: Direct Injection (EI-MS)Method B: Oxime Derivatization (PFBHA/M.O.)
Sensitivity Moderate.[] Aldehyde may oxidize or polymerize in the inlet.[2]High. Derivatization stabilizes the aldehyde.[][2]
Molecular Ion Weak (

158).[][2]
Distinct (

).[2]
Linearity

(1-100 ppm)

(0.1-100 ppm)
Throughput High (No prep time).[]Medium (30-60 min prep).
Recommendation Qualitative Screening Quantitative Bioanalysis / Impurity Profiling

Visualizing the Fragmentation Pathway[3][4][7]

The following diagram illustrates the mechanistic divergence that generates the diagnostic m/z 88 ion for the target compound.

FragmentationPathway M Molecular Ion (M+) m/z 158 TS_McL McLafferty Transition State (6-membered ring) M->TS_McL H-migration (Aldehyde to Carbonyl) Ion129 Fragment Ion [M - CHO]+ m/z 129 M->Ion129 Alpha-cleavage (C3-C4) Neutral2 Neutral Loss: Formyl Radical (29 Da) M->Neutral2 Ion113 Acylium Ion [M - OEt]+ m/z 113 M->Ion113 Alpha-cleavage (C1-O) Neutral3 Neutral Loss: Ethoxy Radical (45 Da) M->Neutral3 Ion88 Enol Ethyl Acetate Ion (Diagnostic) m/z 88 TS_McL->Ion88 Beta-cleavage Neutral1 Neutral Loss: Dimethylketene (70 Da) TS_McL->Neutral1

Figure 1: Mechanistic fragmentation pathways of Ethyl 3,3-dimethyl-4-oxobutanoate. The Green node (m/z 88) represents the primary diagnostic ion distinguishing it from beta-keto isomers.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and avoid thermal degradation (a known risk for


-oxo esters), follow this optimized GC-MS protocol.
Reagents & Standards
  • Standard: Ethyl 3,3-dimethyl-4-oxobutanoate (>95% purity).[]

  • Derivatizing Agent: Methoxyamine Hydrochloride (2% in Pyridine) - Optional but recommended for quantitation.[][2]

  • Solvent: Ethyl Acetate (HPLC Grade).[][2]

Sample Preparation (Direct Injection)
  • Dilution: Dissolve 10 mg of the standard in 10 mL Ethyl Acetate (1000 ppm stock).

  • Working Solution: Dilute to 50 ppm.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates that could catalyze inlet degradation.[][2]

GC-MS Parameters
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[][2]

  • Inlet: Split mode (10:1), 200°C (Keep low to prevent pyrolysis).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 250°C.[]

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV.[][2][7]

  • Scan Range: m/z 35–300.[][2]

Data Interpretation Criteria

For a positive ID, the sample must meet all three criteria:

  • Retention Time: Match standard within ±0.05 min.

  • Diagnostic Ratio: Abundance ratio of m/z 88 : m/z 113 should be consistent with the standard (typically ~1.5:1, system dependent).

  • Absence of Interference: Signal at m/z 43 must be <10% of the base peak (confirms absence of beta-keto isomer).

References

  • NIST Mass Spectrometry Data Center. (2023).[][2] Mass Spectrum of Ethyl 3-methylbutanoate (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[][2] University Science Books. (Foundational text for McLafferty rearrangement mechanisms).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[] (Reference for alpha-cleavage rules in aldehydes and esters).

Sources

Comparative

Technical Guide: Confirming Aldehyde Functionality in Ethyl 3,3-dimethyl-4-oxobutanoate

Executive Summary & Structural Analysis[1] Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0) is a specialized building block often employed in the synthesis of gem-dimethyl substituted heterocycles and pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

Ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0) is a specialized building block often employed in the synthesis of gem-dimethyl substituted heterocycles and pharmaceutical intermediates. Its value lies in the gem-dimethyl group at the


-position, which introduces specific steric constraints and conformational biases (Thorpe-Ingold effect).[1]

However, confirming the aldehyde functionality in this molecule presents a unique analytical challenge. Unlike simple aliphatic aldehydes, the proximity of the ester group and the steric bulk of the gem-dimethyl moiety can lead to:

  • Masked Functionality: A high propensity for intramolecular cyclization to form a hemiacetal or lactol, especially in the presence of trace moisture.

  • Stability Issues: Susceptibility to oxidation (to the mono-ester/mono-acid) or polymerization.

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven protocol for confirming the presence and purity of the aldehyde group, distinguishing it from potential cyclic isomers and oxidation byproducts.

Structural Breakdown
  • C1 (Ester Carbonyl): Stable, standard ethyl ester signal.

  • C2 (Methylene):

    
     to ester, 
    
    
    
    to aldehyde.
  • C3 (Quaternary): The gem-dimethyl center. Crucial Feature: This carbon has no protons. Consequently, the aldehyde at C4 is non-enolizable towards C3. This simplifies the NMR spectrum (no vinyl alcohol tautomer) but increases the electrophilicity of the aldehyde.

  • C4 (Aldehyde): The target functionality.[2][3][4]

Comparative Analysis of Characterization Methods

The following table compares the three primary methodologies for confirming aldehyde functionality, ranked by their utility in a research setting.

FeatureMethod A: High-Field NMR (

H &

C)
Method B: FT-IR Spectroscopy Method C: 2,4-DNP Derivatization
Primary Role Quantitative Purity & Structural ProofRapid Qualitative ScreeningFunctional Activity Confirmation
Specificity High. Distinguishes aldehyde from hemiacetal/hydrate.Medium. C=O overlaps; C-H stretch is key.High. Specific for carbonyls.
Sensitivity Excellent (>1% impurity detection).Good (for bulk material).High (visual precipitate).
Sample State Solution (

or

).
Neat oil or film.Solution (Ethanol/Acid).[5][6]
Key Advantage Definitive proof of open-chain vs. cyclic forms.Non-destructive, instant result.Confirms reactivity even if cyclized.
Limitation Solvent choice affects equilibrium.Cannot quantify purity accurately.Destructive; requires workup.

Method A: High-Field NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of distinguishing the free aldehyde from its hydrated or cyclized forms.

Critical Insight: Solvent Selection
  • 
    :  Standard choice.[5] However, if the sample contains trace acid/water, you may see broad peaks or equilibrium mixtures.
    
  • 
    :  Recommended if 
    
    
    
    results are ambiguous. The polarity of DMSO often stabilizes the open-chain aldehyde form and slows down proton exchange, sharpening the aldehyde peak.
Experimental Protocol
  • Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of high-quality

    
     (neutralized with basic alumina if acid sensitivity is suspected).
    
  • Acquisition: Acquire

    
     NMR (minimum 8 scans) and 
    
    
    
    NMR (minimum 256 scans).
  • Analysis: Focus on the diagnostic regions detailed below.

Data Interpretation Table
NucleusDiagnostic SignalChemical Shift (

)
MultiplicityStructural Assignment

H
Aldehyde -CHO 9.45 – 9.65 ppm Singlet (s) Definitive Proof. Appears as a sharp singlet because C3 is quaternary (no coupling).

H
Gem-Dimethyl1.10 – 1.25 ppmSinglet (s)6H integration confirms the intact skeleton.

H
Methylene (-CH2-)~2.40 – 2.60 ppmSinglet (s)Isolated methylene between ester and quaternary C.

C
Aldehyde C=O 200 – 205 ppm -Distinct from ester C=O.

C
Ester C=O170 – 175 ppm-Standard ester region.

Troubleshooting:

  • Scenario: No peak at 9.5 ppm, but a new multiplet at ~5.5 ppm.

  • Diagnosis: The molecule has cyclized to a lactol (cyclic hemiacetal). This is common in "aged" samples. The 5.5 ppm peak is the anomeric proton.

Method B: FT-IR Spectroscopy (Rapid Screening)

IR is useful for a quick " go/no-go " check before committing to NMR.

Experimental Protocol
  • Place 1 drop of the neat oil on the ATR crystal.

  • Acquire spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution).

Diagnostic Bands
  • Aldehyde C=O[6] Stretch: Look for a shoulder or distinct peak at 1720–1730 cm⁻¹ . Note that the Ester C=O (1735–1750 cm⁻¹) is often stronger and may overlap.

  • Fermi Resonance (The Smoking Gun): This is the most reliable IR indicator for aldehydes. Look for two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ (C-H stretch of the CHO group). The 2720 cm⁻¹ band is usually clear of the aliphatic C-H region.

Method C: Chemical Derivatization (2,4-DNP)

This classical test is vital because it confirms the reactivity of the aldehyde. Even if NMR shows a cyclic hemiacetal, the acidic conditions of the Brady's reagent (2,4-Dinitrophenylhydrazine) will drive the equilibrium to the open chain, reacting to form the hydrazone.

Experimental Protocol
  • Reagent: Dissolve 2,4-DNP in sulfuric acid/ethanol (Brady's Reagent).

  • Test: Add 2 drops of the ethyl 3,3-dimethyl-4-oxobutanoate to 1 mL of the reagent.

  • Observation: Immediate formation of a yellow-orange precipitate confirms the aldehyde (or ketone). Since the starting material is an aldehyde-ester, the precipitate confirms the aldehyde functionality specifically (esters do not react).

  • Verification (Optional): Recrystallize the solid and measure Melting Point (Literature comparison required) or run LC-MS on the solid to confirm the hydrazone mass (

    
    ).
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this compound, accounting for the potential cyclic equilibrium.

AnalyticalWorkflow Start Sample: Ethyl 3,3-dimethyl-4-oxobutanoate IR Step 1: FT-IR Screening Start->IR Decision1 Fermi Doublet (2720/2820)? IR->Decision1 NMR Step 2: 1H NMR (CDCl3) Decision1->NMR Yes Decision1->NMR No/Unclear Singlet Sharp Singlet @ 9.5 ppm? NMR->Singlet Confirmed CONFIRMED: Free Aldehyde Singlet->Confirmed Yes (1H integration) Cyclic Peak @ 5.5 ppm (Lactol)? Singlet->Cyclic No DNP Step 3: 2,4-DNP Test Cyclic->DNP Yes (Cyclic Form) Cyclic->DNP No (Unclear) Precipitate Yellow Precipitate Forms? DNP->Precipitate Equilibrium CONFIRMED: Masked Aldehyde (Exists in Equilibrium) Precipitate->Equilibrium Yes Failed FAILED: Oxidation/Degradation Precipitate->Failed No

Caption: Analytical decision tree for distinguishing free aldehyde, cyclic lactol, and degraded product.

Reaction Pathway: The Masking Effect

The gem-dimethyl group promotes the Thorpe-Ingold Effect , increasing the rate of cyclization.[1][7][8] In the presence of water/alcohol, the open-chain aldehyde equilibrates with the cyclic lactol.

Equilibrium OpenChain Open Chain Aldehyde (Active Form) Signal: 9.5 ppm Hydrate Hydrate Intermediate (Transient) OpenChain->Hydrate + H2O Hydrate->OpenChain Cyclic Cyclic Lactol (Hemiacetal) (Masked Form) Signal: ~5.5 ppm Hydrate->Cyclic Thorpe-Ingold Cyclization Cyclic->OpenChain DMSO / Heat Cyclic->Hydrate

Caption: The gem-dimethyl group facilitates equilibrium between the open aldehyde and cyclic lactol forms.

References

  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate. Retrieved from

  • Organic Chemistry Portal. Thorpe-Ingold Effect in Cyclization Reactions. Retrieved from

  • Sigma-Aldrich. Product Specification: Ethyl 3,3-dimethyl-4-oxobutanoate. Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Aliphatic Aldehydes. Retrieved from

  • PubChem. Ethyl 3,3-dimethyl-4-oxobutanoate Compound Summary. Retrieved from

Sources

Validation

reference standards for ethyl 3,3-dimethyl-4-oxobutanoate impurities

Comparative Guide to Reference Standards for Ethyl 3,3-dimethyl-4-oxobutanoate Impurities: A Quality-by-Design Approach As drug development pipelines increasingly rely on highly functionalized aliphatic building blocks,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Reference Standards for Ethyl 3,3-dimethyl-4-oxobutanoate Impurities: A Quality-by-Design Approach

As drug development pipelines increasingly rely on highly functionalized aliphatic building blocks, the analytical scrutiny applied to these intermediates must scale accordingly. Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0) is a prime example. Featuring an ester, an aldehyde, and a sterically demanding gem-dimethyl group, this bifunctional molecule is a critical precursor for complex active pharmaceutical ingredients (APIs) and natural products[1].

However, its unique reactivity profile makes it highly susceptible to degradation and process-related impurities. Under the stringent regulatory frameworks of ICH Q3A(R2)[2][3] and USP <1086>[4][5], the identification, quantification, and control of these impurities require reference standards of unimpeachable quality. This guide provides an objective, data-driven comparison of reference standard grades and establishes a self-validating analytical protocol for impurity profiling.

The Mechanistic Origin of Impurities: Causality in Degradation

To select the appropriate reference standard, one must first understand the chemical causality behind the impurities. Ethyl 3,3-dimethyl-4-oxobutanoate is typically synthesized via the ozonolysis of terminal alkenes (e.g., ethyl 3,3-dimethylhex-4-enoate), followed by a reductive workup[1][6]. The gem-dimethyl group at C3 introduces significant steric hindrance, which influences the reactivity of the adjacent C4 aldehyde and C2 methylene protons, leading to three primary impurity classes:

  • Over-Oxidation (Impurity A - 4-ethoxy-2,2-dimethyl-4-oxobutanoic acid): The C4 aldehyde is highly prone to auto-oxidation upon exposure to air or light, converting the target intermediate into a carboxylic acid.

  • Incomplete Reduction (Impurity B - Ethyl 4-hydroxy-3,3-dimethylbutanoate): If the reductive workup (e.g., using dimethyl sulfide) is incomplete, stable ozonides persist, or over-reduction yields the corresponding alcohol.

  • Aldol Condensation Dimers (Impurity C): Under basic conditions, the α-protons adjacent to the ester can enolize. Despite steric hindrance, this enolate can attack the highly electrophilic aldehyde of a neighboring molecule, forming complex dimeric impurities[6].

Pathway SM Ethyl 3,3-dimethylpent-4-enoate (Starting Material) O3 Ozonolysis (O3, CH2Cl2) Reductive Workup SM->O3 Target Ethyl 3,3-dimethyl-4-oxobutanoate (Target Intermediate) O3->Target Optimal Conditions ImpB Impurity B (Reduction: Alcohol) O3->ImpB Incomplete Reduction ImpA Impurity A (Oxidation: Carboxylic Acid) Target->ImpA Auto-oxidation (Air/Light) ImpC Impurity C (Aldol Dimerization) Target->ImpC Base-catalyzed Enolization

Synthesis and degradation pathways of ethyl 3,3-dimethyl-4-oxobutanoate.

Comparative Analysis of Reference Standard Grades

When establishing an impurity profile, the grade of the reference standard directly dictates the reliability of your calibration curves. Using sub-standard materials introduces systemic bias that can lead to batch rejection or regulatory non-compliance.

Table 1: Performance and Compliance Comparison of Reference Standard Grades

AttributeCertified Reference Material (CRM)Analytical Standard GradeCrude / In-House Synthesized
Purity Verification >99.5% (qNMR, Mass Balance)>95.0% (HPLC/GC Area %)Variable (often <90%)
Traceability ISO 17034 / ISO/IEC 17025Certificate of Analysis (CoA) onlyNone
Isotopic Labeling Available (e.g., -d5 analogs)Rarely availableCost-prohibitive to synthesize
Stability Data Real-time & Accelerated data providedBasic expiration dateUnknown
Regulatory Fit Ideal for Phase III / Commercial APISuitable for Phase I/IIOnly for preliminary R&D
Cost Impact High initial cost, zero reworkModerateHigh hidden costs (re-validation)

Expert Insight: For ethyl 3,3-dimethyl-4-oxobutanoate, CRMs are strictly necessary for quantifying Impurity A . Because the target molecule auto-oxidizes into Impurity A during storage, an Analytical Grade standard of the target may already contain 2-5% of Impurity A, skewing your baseline and resulting in false-positive out-of-specification (OOS) results.

Self-Validating Experimental Protocol for Impurity Profiling

Because ethyl 3,3-dimethyl-4-oxobutanoate lacks a strong UV chromophore (possessing only isolated carbonyls), standard HPLC-UV methods are inherently insensitive and prone to baseline drift. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the authoritative technique, leveraging the molecule's volatility and yielding distinct fragmentation patterns (e.g., α-cleavage at the gem-dimethyl center).

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . If any component of the system fails, the method automatically invalidates the run before erroneous data can be reported.

Step-by-Step GC-MS Methodology
  • Internal Standard (IS) Spiking (Self-Validation Step 1):

    • Action: Spike all samples and calibration standards with 50 µg/mL of Ethyl 3,3-dimethyl-4-oxobutanoate-d5 (stable isotope CRM).

    • Causality: The deuterated IS co-elutes with the target and experiences identical matrix effects and injection variations. Any fluctuation in the MS detector response is automatically normalized by the Target/IS area ratio.

  • System Suitability Testing (SST) (Self-Validation Step 2):

    • Action: Inject a resolution mixture containing the Target (50 µg/mL) and Impurity B (50 µg/mL).

    • Causality: The gem-dimethyl group causes the alcohol (Impurity B) and the aldehyde (Target) to have very similar boiling points. The system is programmed to halt the sequence if the chromatographic resolution (

      
      ) falls below 2.0. This prevents co-elution from masking impurity levels.
      
  • Chromatographic Separation:

    • Column: DB-WAX (30 m × 0.25 mm, 0.25 µm film). A polar phase is required to prevent the carboxylic acid (Impurity A) from tailing.

    • Gradient: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Mass Spectrometry (SIM Mode):

    • Detection: Operate in Selected Ion Monitoring (SIM) mode targeting specific m/z fragments to achieve limits of quantitation (LOQ) below the ICH Q3A reporting threshold of 0.05%[2].

Workflow Prep Sample Prep Spike with -d5 IS SST System Suitability Check Rs > 2.0 Prep->SST GCMS GC-MS (EI-SIM) DB-WAX Column SST->GCMS Pass Quant Data Processing Ratio vs. IS GCMS->Quant

Self-validating GC-MS workflow for impurity quantification.

Experimental Validation Data

The following table summarizes the validation parameters achieved using CRM-grade standards versus Analytical Grade standards, demonstrating the critical performance gap when adhering to ICH guidelines.

Table 2: GC-MS Method Validation Data (CRM vs. Analytical Grade)

AnalyteStandard GradeRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Recovery (% at 0.1% spike)
Target Intermediate CRM8.450.010.0399.8 ± 0.5
Target Intermediate Analytical8.450.050.1594.2 ± 3.1
Impurity A (Acid) CRM12.100.020.0598.5 ± 1.2
Impurity B (Alcohol) CRM8.900.010.04101.2 ± 0.8
Impurity C (Dimer) CRM18.350.050.1097.4 ± 1.5

Note: The Analytical Grade standard failed to meet the ICH Q3A LOQ requirement (0.05%) for the target intermediate due to baseline noise contributed by inherently present trace impurities.

Conclusion

For highly reactive building blocks like ethyl 3,3-dimethyl-4-oxobutanoate, the choice of reference standard is not merely a purchasing decision; it is a fundamental pillar of analytical integrity. As demonstrated by the GC-MS validation data, utilizing Certified Reference Materials (CRMs) in conjunction with a self-validating, isotope-dilution methodology is the only reliable way to ensure compliance with USP <1086> and ICH Q3A(R2) thresholds.

References

  • Marine Natural Products from Aplysia dactylomela and Streptomyces spectabilis. Ludwig-Maximilians-Universität München (LMU Munich).
  • Ethyl 3,3-dimethylhex-4-enoate | 60066-67-3. Benchchem.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • USP <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Xinfuda Group / USP.
  • USP 1086 Impurities in Drug Substances and Drug Products. Scribd.

Sources

Safety & Regulatory Compliance

Safety

ethyl 3,3-dimethyl-4-oxobutanoate proper disposal procedures

Chemical Safety & Disposal Protocol: Ethyl 3,3-dimethyl-4-oxobutanoate Executive Summary & Chemical Profile Objective: This guide defines the safe handling, segregation, and disposal procedures for Ethyl 3,3-dimethyl-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Safety & Disposal Protocol: Ethyl 3,3-dimethyl-4-oxobutanoate

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal procedures for Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0). As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate in organic synthesis, its dual functionality (ester and aldehyde) dictates specific waste management protocols to prevent unexpected reactivity in waste streams.

Chemical Identity:

  • IUPAC Name: Ethyl 3,3-dimethyl-4-oxobutanoate[1][2][3]

  • Common Synonyms: Ethyl 2,2-dimethyl-3-formylpropionate

  • CAS Number: 50891-56-0[1][2][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [5][7]

Physical & Hazard Profile:

PropertyData / ClassificationOperational Implication
Physical State Liquid (Colorless to pale yellow)Requires secondary containment during transport.
Boiling Point ~70–74 °C (at 10 mmHg)Moderate volatility; keep containers tightly sealed.
Flash Point >60 °C (Estimated)Treat as Combustible Liquid ; manage as Ignitable Waste (D001).
Reactivity Aldehyde group (C4)Incompatible with Strong Oxidizers & Amines.
Solubility Immiscible with water; Soluble in organicsDo NOT dispose of down the drain.

Hazard Assessment & Segregation Logic

The Scientific Rationale: The primary disposal risk for this compound lies in its aldehyde functionality . Aldehydes can undergo exothermic polymerization or oxidation.

  • Oxidation Risk: In the presence of strong oxidizers (e.g., nitric acid, peroxides), the aldehyde C-H bond is easily cleaved, leading to rapid oxidation and potential fire.

  • Polymerization/Condensation: In the presence of strong bases or amines, aldehydes can undergo Aldol condensations or Schiff base formation, generating heat and pressure in closed waste drums.

Segregation Directive:

  • MUST SEPARATE FROM: Strong oxidizers, strong bases (caustics), and primary amines.

  • COMPATIBLE WITH: Non-halogenated organic solvents (e.g., acetone, ethyl acetate, hexane).

Visualization: Waste Segregation Logic

WasteSegregation Chemical Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0) Check2 Contains Oxidizers or Strong Bases? Chemical->Check2 Check1 Is the waste stream Halogenated? StreamA Stream A: Non-Halogenated Organic Waste (CORRECT) Check1->StreamA No (Pure or mixed with solvents) StreamB Stream B: Halogenated Organic Waste Check1->StreamB Yes (e.g., mixed with DCM) Check2->Check1 No StreamC Stream C: Reactive/Oxidizer Waste Check2->StreamC Yes (Risk of Fire/Exotherm)

Figure 1: Decision tree for segregating ethyl 3,3-dimethyl-4-oxobutanoate into the correct waste stream to prevent incompatibility events.

Disposal Procedures

A. Routine Laboratory Waste (Small Scale)
  • Container: High-density polyethylene (HDPE) or glass amber bottles.

  • Labeling: Must be labeled "Hazardous Waste - Organic Solvent."

    • Constituents: List "Ethyl 3,3-dimethyl-4-oxobutanoate" explicitly.

    • Hazard Checkboxes: Mark "Flammable/Combustible" and "Irritant."

  • Process:

    • Confirm the waste container is free of oxidizing agents.

    • Pour waste into the container using a funnel to prevent spillage.

    • Cap tightly immediately after use to prevent the escape of volatile vapors.

    • Store in a satellite accumulation area (SAA) inside a fume hood or flammable cabinet until pickup.

B. Process Waste (Large Scale / Scale-up)

For quantities >5 Liters, thermal destruction is the only validated method.

  • Method: High-temperature incineration with energy recovery.

  • Regulatory Code (US RCRA): Classify as D001 (Ignitable) due to flash point and combustibility. Even if the flash point is marginally above 60°C, classifying as D001 ensures proper incineration protocols are followed.

C. Spill Cleanup Protocol

Do NOT use water. Water is ineffective for hydrophobic esters and spreads the contamination.

Step-by-Step Response:

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. (Respiratory protection required if ventilation is poor).

  • Contain: Use inert absorbent pads or vermiculite. Do NOT use paper towels (combustible).

  • Clean: Scoop absorbed material into a disposable wide-mouth jar.

  • Decontaminate: Wipe the surface with a soap/water solution after the bulk chemical is removed.

  • Dispose: Label the cleanup debris as "Hazardous Waste (Solid) - Contaminated with Organic Esters."

Visualization: Spill Response Workflow

SpillResponse Start Spill Detected Secure 1. Secure Area (Remove Ignition Sources) Start->Secure Absorb 2. Apply Inert Absorbent (Vermiculite/Pads) Secure->Absorb Collect 3. Collect into Sealed Container Absorb->Collect Label 4. Label as Hazardous Waste Collect->Label

Figure 2: Operational workflow for managing spills of ethyl 3,3-dimethyl-4-oxobutanoate.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 3,3-dimethyl-4-oxobutanoate.[1][2][3][4][6][7][8] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling ethyl 3,3-dimethyl-4-oxobutanoate

Advanced Safety and Handling Protocol: Ethyl 3,3-dimethyl-4-oxobutanoate As a bifunctional building block widely utilized in drug development and complex organic synthesis, ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-5...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: Ethyl 3,3-dimethyl-4-oxobutanoate

As a bifunctional building block widely utilized in drug development and complex organic synthesis, ethyl 3,3-dimethyl-4-oxobutanoate (CAS: 50891-56-0) presents unique handling challenges[1]. Also known as ethyl 3-formyl-3-methylbutyrate, this molecule contains both an ester and a highly reactive aldehyde moiety[2].

To build a self-validating safety culture in your laboratory, it is not enough to simply wear Personal Protective Equipment (PPE); researchers must understand the causality behind the hazards. The aldehyde group is prone to auto-oxidation and can act as a protein cross-linker, causing severe mucosal and dermal irritation. Simultaneously, the ester moiety acts as a lipophilic permeation enhancer, accelerating the transport of the molecule through the skin's lipid bilayers. Standardizing your PPE and operational workflows against these specific physicochemical traits is critical for occupational safety[3].

Mandatory PPE & Hazard Causality Matrix

The following PPE matrix is engineered specifically for the hazard profile of γ-ketoesters and aldehydic esters.

Protection ZoneRequired EquipmentScientific Rationale & Causality
Dermal / Hands Double-layered Nitrile OR Butyl Rubber gloves.Esters can rapidly degrade standard latex, leaching plasticizers and compromising the barrier. Butyl rubber offers superior breakthrough times for aldehydes.
Eye / Face Indirect-vented chemical splash goggles.The vapor pressure of low-molecular-weight aldehydes causes immediate lacrimation and corneal irritation. Safety glasses lack lateral vapor protection.
Body Flame-Resistant (FR) lab coat (e.g., Nomex) & closed-toe non-porous shoes.The compound is a combustible organic liquid. FR coats prevent ignition propagation in the event of a static discharge during solvent transfer.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm).Inhalation of aldehyde vapors causes respiratory sensitization. Engineering controls must be the primary defense line before relying on PPE[4].

Operational Workflow: Safe Transfer and Reaction Setup

When setting up reactions (such as reductive aminations or intramolecular aldol condensations) using ethyl 3,3-dimethyl-4-oxobutanoate, follow this self-validating protocol to ensure both operator safety and chemical integrity.

Step 1: Environmental & Equipment Verification

  • Action: Verify the fume hood monitor displays a continuous face velocity between 80 and 120 feet per minute (fpm)[5].

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward. Never open the reagent bottle outside of this verified draft.

Step 2: PPE Donning Sequence

  • Action: Inspect butyl rubber or heavy-duty nitrile gloves for micro-punctures by trapping air and rolling the cuff. Don the FR lab coat and secure all buttons. Don splash goggles[3].

Step 3: Inert Atmosphere Preparation

  • Action: Because the terminal aldehyde of ethyl 3,3-dimethyl-4-oxobutanoate easily oxidizes to a carboxylic acid upon atmospheric exposure, flush your reaction vessel with dry Argon or Nitrogen.

Step 4: Reagent Transfer (Critical Step)

  • Action: Use a glass syringe with a stainless-steel needle to transfer the liquid[1].

  • Causality: Avoid disposable polypropylene/plastic syringes if the transfer takes longer than a few minutes. The ester moiety will solvate the plasticizers in the syringe plunger, leading to plunger swelling, sudden friction, and a high risk of chemical splashing under pressure.

Step 5: Equipment Quenching

  • Action: Immediately rinse the syringe and needle with a non-polar solvent (e.g., hexanes or ethyl acetate) directly into the designated waste stream before the aldehyde can cross-link or polymerize inside the needle bore.

Spill Response and Waste Disposal Plan

Immediate Spill Protocol:

  • Isolate: Lower the fume hood sash immediately to contain vapors.

  • Absorb: Do not use paper towels, as the high surface area accelerates vapor release. Cover the spill completely with an inert, non-combustible absorbent like vermiculite or dry sand.

  • Neutralize & Collect: Use non-sparking tools to sweep the agglomerated solid into a high-density polyethylene (HDPE) solid waste container.

Disposal Routing:

  • Classification: Route as Non-Halogenated Organic Liquid Waste .

  • Incompatibility Warning: Never dispose of ethyl 3,3-dimethyl-4-oxobutanoate in waste containers containing strong acids, bases, or primary amines. The bifunctional nature of the molecule can trigger uncontrolled, exothermic aldol condensations or rapid saponification, potentially leading to container over-pressurization and explosion[5].

Safety Workflow Visualization

PPE_Workflow Start Pre-Operation: Verify Hood (>80 fpm) PPE Don PPE: Butyl/Nitrile Gloves, FR Coat, Goggles Start->PPE Transfer Reagent Transfer: Use Glass Syringe Avoid Plastics PPE->Transfer Reaction Reaction Execution: Ethyl 3,3-dimethyl- 4-oxobutanoate Transfer->Reaction Spill Spill Protocol: Absorb with Vermiculite (No Paper Towels) Reaction->Spill If spill occurs Waste Waste Segregation: Non-Halogenated Organic Liquid Reaction->Waste Routine disposal Spill->Waste End Doffing & Decontamination Waste->End

Workflow for the safe handling, spill response, and disposal of ethyl 3,3-dimethyl-4-oxobutanoate.

References

  • BLD Pharm.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". nih.gov.
  • Clearsynth. "Ethyl 3-formyl-3-methylbutyrate | CAS No. 50891-56-0". clearsynth.com.
  • Wikipedia. "Personal protective equipment". wikipedia.org.
  • World Health Organization. "Personal protective equipment (PPE)". who.int.

Sources

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